molecular formula C20H15F4N3O2 B15584158 Abbv-318

Abbv-318

Cat. No.: B15584158
M. Wt: 405.3 g/mol
InChI Key: FWLFRXVPNVBXGR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abbv-318 is a useful research compound. Its molecular formula is C20H15F4N3O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H15F4N3O2

Molecular Weight

405.3 g/mol

IUPAC Name

[(3R)-3-fluoropyrrolidin-1-yl]-[6-[[5-(trifluoromethyl)-2-pyridinyl]oxy]quinolin-2-yl]methanone

InChI

InChI=1S/C20H15F4N3O2/c21-14-7-8-27(11-14)19(28)17-4-1-12-9-15(3-5-16(12)26-17)29-18-6-2-13(10-25-18)20(22,23)24/h1-6,9-10,14H,7-8,11H2/t14-/m1/s1

InChI Key

FWLFRXVPNVBXGR-CQSZACIVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ABBV-318 on Nav1.7 and Nav1.8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-318 is a novel, orally bioavailable small molecule that potently and selectively blocks the voltage-gated sodium channels Nav1.7 and Nav1.8. Developed by AbbVie, this compound has demonstrated significant analgesic effects in preclinical models of inflammatory and neuropathic pain. Its dual-target mechanism of action, engaging two critical channels in pain signal transmission, positions it as a promising non-opioid therapeutic candidate. This guide synthesizes the available technical data on this compound, detailing its mechanism of action, pharmacokinetics, and preclinical efficacy.

Introduction to Nav1.7 and Nav1.8 as Pain Targets

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The subtypes Nav1.7 and Nav1.8 are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as key mediators of pain signaling.

  • Nav1.7 is considered a "threshold" channel. It amplifies small, sub-threshold depolarizations in nociceptors, thereby setting the gain for pain signaling. Genetic mutations in the SCN9A gene, which encodes Nav1.7, can lead to either an inability to perceive pain (loss-of-function) or extreme pain disorders (gain-of-function).

  • Nav1.8 , encoded by the SCN10A gene, is responsible for the majority of the sodium current that underlies the upstroke of the action potential in nociceptors. It plays a crucial role in repetitive firing and the transmission of noxious signals.

Targeting either channel has been a key strategy in analgesic drug development. This compound's ability to inhibit both channels simultaneously may offer a synergistic approach to pain management.

Mechanism of Action of this compound

This compound functions as a dual inhibitor of Nav1.7 and Nav1.8 channels. Through structure-activity relationship (SAR) studies, AbbVie optimized a series of quinoline (B57606) and quinolone agents to achieve high potency against Nav1.7 while also incorporating Nav1.8 inhibition. This dual activity is a key feature of the compound's design. The development of this compound focused on improving selectivity over the cardiac sodium channel Nav1.5 and the hERG channel to ensure a favorable cardiovascular safety profile.

Signaling Pathway of Nociception and Inhibition by this compound

cluster_0 Peripheral Nociceptor cluster_1 Site of Action Noxious Stimuli Noxious Stimuli Membrane Depolarization Membrane Depolarization Noxious Stimuli->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation (Amplification) Membrane Depolarization->Nav1.7 Activation Nav1.8 Activation Nav1.8 Activation (Upstroke) Nav1.7 Activation->Nav1.8 Activation Action Potential Action Potential Nav1.8 Activation->Action Potential Signal to CNS Signal to CNS Action Potential->Signal to CNS This compound This compound This compound->Nav1.7 Activation Inhibits This compound->Nav1.8 Activation Inhibits Nav1.7 Block Nav1.7 Block Nav1.8 Block Nav1.8 Block

Caption: Inhibition of Nav1.7 and Nav1.8 by this compound in nociceptors.

Quantitative Data

This compound has been characterized by its potency against human Nav channels and its pharmacokinetic properties in preclinical species.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
hNav1.71.1
hNav1.83.8
hERG25
Nav1.5>33

Data from a 2022 presentation at the American Chemical Society National Meeting.[1]

Table 2: Pharmacokinetic Profile of this compound
Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385

Data from a 2022 presentation at the American Chemical Society National Meeting.[1]

Experimental Protocols

While the full, detailed experimental protocols from the primary publication are not publicly accessible, this section outlines the standard methodologies employed for the types of experiments cited in the characterization of this compound.

Electrophysiology: Whole-Cell Patch Clamp

This technique is the gold standard for measuring the activity of ion channels.

Objective: To determine the concentration-dependent inhibition (IC50) of Nav1.7 and Nav1.8 by this compound.

General Workflow:

  • Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express the human Nav channel of interest (hNav1.7 or hNav1.8).

  • Recording: Achieve a whole-cell patch clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -120 mV) and then depolarizing to a potential that evokes a maximal current (e.g., -10 mV).

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

  • Data Analysis: Measure the peak inward sodium current at each concentration. Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50.

Cell Culture Culture cells expressing Nav1.7 or Nav1.8 Patch Clamp Establish whole-cell patch clamp Cell Culture->Patch Clamp Voltage Protocol Apply voltage protocol to elicit current Patch Clamp->Voltage Protocol Baseline Record stable baseline current Voltage Protocol->Baseline Compound Application Apply increasing concentrations of this compound Baseline->Compound Application Data Analysis Measure peak current and calculate IC50 Compound Application->Data Analysis

Caption: Workflow for electrophysiological characterization of this compound.

In Vivo Pain Models

This compound has demonstrated efficacy in rodent models of inflammatory and neuropathic pain.[1]

4.2.1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

Objective: To assess the ability of this compound to reverse thermal and mechanical hypersensitivity in a model of persistent inflammatory pain.

General Workflow:

  • Induction: Induce inflammation by injecting CFA into the plantar surface of one hind paw of a rat or mouse.

  • Baseline Measurement: Before and after CFA injection, measure the animal's baseline sensitivity to thermal (e.g., Hargreaves test) and mechanical (e.g., von Frey filaments) stimuli.

  • Drug Administration: Administer this compound orally at various doses.

  • Post-Dosing Measurement: At specified time points after dosing, re-assess thermal and mechanical sensitivity.

  • Data Analysis: Compare the withdrawal thresholds or latencies in the drug-treated group to a vehicle-treated control group to determine the analgesic effect.

4.2.2. Neuropathic Pain: Chronic Constriction Injury (CCI) Model

Objective: To evaluate the efficacy of this compound in a model of nerve injury-induced neuropathic pain.

General Workflow:

  • Surgery: Surgically place loose ligatures around the sciatic nerve of a rat or mouse to induce a nerve injury.

  • Hypersensitivity Development: Allow several days for the animal to develop robust mechanical allodynia (pain in response to a non-painful stimulus).

  • Baseline and Dosing: Measure baseline mechanical sensitivity and then administer this compound orally.

  • Post-Dosing Measurement: Assess mechanical withdrawal thresholds at various time points after drug administration.

  • Data Analysis: Compare the results from the this compound treated group to those from a vehicle-treated group.

cluster_0 Inflammatory Pain (CFA) cluster_1 Neuropathic Pain (CCI) CFA Injection CFA Injection Baseline Test 1 Baseline Test 1 CFA Injection->Baseline Test 1 Workflow This compound Admin 1 This compound Admin 1 Baseline Test 1->this compound Admin 1 Workflow Post-Dose Test 1 Post-Dose Test 1 This compound Admin 1->Post-Dose Test 1 Workflow Efficacy Analysis Efficacy Analysis Post-Dose Test 1->Efficacy Analysis CCI Surgery CCI Surgery Baseline Test 2 Baseline Test 2 CCI Surgery->Baseline Test 2 Workflow This compound Admin 2 This compound Admin 2 Baseline Test 2->this compound Admin 2 Workflow Post-Dose Test 2 Post-Dose Test 2 This compound Admin 2->Post-Dose Test 2 Workflow Post-Dose Test 2->Efficacy Analysis Pain Model Selection Pain Model Selection Pain Model Selection->CFA Injection Pain Model Selection->CCI Surgery

Caption: Logical workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a potent, dual inhibitor of Nav1.7 and Nav1.8 with a promising preclinical profile. Its mechanism of action, targeting two critical nodes in the pain signaling pathway, combined with favorable pharmacokinetic properties and demonstrated efficacy in relevant animal models, underscores its potential as a novel non-opioid analgesic. Further clinical development will be necessary to translate these preclinical findings to human pain conditions.

References

Abbv-318: A Technical Overview of its Chemical Structure and Synthesis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-318 is a potent, orally bioavailable small molecule inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8, which has shown significant promise in preclinical models of pain.[1][2][3] Developed by AbbVie, this compound emerged from extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for the treatment of pain.[1][3] This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for this compound, along with key quantitative data and experimental considerations.

Chemical Structure

The chemical structure of this compound is defined by its systematic IUPAC name, molecular formula, and SMILES notation.

IdentifierValue
IUPAC Name (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone
Molecular Formula C20H15F4N3O2
SMILES F[C@@H]1CCN(C1)C(=O)c1ccc2cc(Oc3ccc(cn3)C(F)(F)F)ccc2n1

Synthesis of this compound

The synthesis of this compound involves the coupling of two key intermediates: 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid and (R)-3-fluoropyrrolidine. The final step is an amide bond formation. While a detailed experimental protocol from the primary literature is not publicly available, a logical synthetic workflow can be inferred based on standard organic chemistry principles.

Logical Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Key Intermediates cluster_1 Final Amide Coupling Starting_Material_A1 Substituted Aniline (B41778) Intermediate_A 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid Starting_Material_A1->Intermediate_A Gould-Jacobs Reaction & further steps Starting_Material_A2 Diethyl Ethoxymethylenemalonate Starting_Material_A2->Intermediate_A Abbv_318 This compound Intermediate_A->Abbv_318 Starting_Material_B (S)-3-Hydroxypyrrolidine Intermediate_B (R)-3-Fluoropyrrolidine Starting_Material_B->Intermediate_B Fluorination (Walden Inversion) Intermediate_B->Abbv_318 Coupling Amide Coupling Reagents (e.g., HATU, COMU) Coupling->Abbv_318

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following are plausible experimental protocols for the synthesis of the key intermediates and the final product, this compound. These are based on established chemical reactions and may require optimization.

Synthesis of 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid

The synthesis of this quinoline-2-carboxylic acid derivative likely involves a multi-step process, potentially starting with a Gould-Jacobs reaction to form the quinoline (B57606) core.

  • Gould-Jacobs Reaction: A substituted aniline is reacted with diethyl ethoxymethylenemalonate to form a quinoline ring system.

  • Functional Group Interconversion: The resulting quinoline intermediate would undergo a series of reactions to introduce the ether linkage with 2-hydroxy-5-(trifluoromethyl)pyridine (B17776) and convert the ester group to a carboxylic acid.

Synthesis of (R)-3-fluoropyrrolidine

The chiral intermediate (R)-3-fluoropyrrolidine is often synthesized from a chiral pool starting material.

  • Starting Material: A common precursor is (S)-3-hydroxypyrrolidine.

  • Fluorination with Stereochemical Inversion: The hydroxyl group is replaced by a fluorine atom using a suitable fluorinating agent. This reaction typically proceeds with an inversion of stereochemistry (Walden inversion), thus the (S)-hydroxy starting material yields the (R)-fluoro product.[4] The amine group is usually protected (e.g., with a Boc group) during this step.

  • Deprotection: The protecting group is removed to yield (R)-3-fluoropyrrolidine, which is often isolated as a hydrochloride salt.[4]

Final Amide Coupling to Yield this compound

The final step is the formation of an amide bond between the carboxylic acid and the amine.

  • Activation of Carboxylic Acid: 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid is activated using a suitable coupling reagent. Common reagents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[5]

  • Amine Addition: (R)-3-fluoropyrrolidine (or its hydrochloride salt with the addition of a base) is added to the activated carboxylic acid.

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.

  • Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

In Vitro Activity
TargetIC50 (nM)
hNaV1.71.1
hNaV1.83.8
hERG25
hNaV1.5> 33
Source: BioWorld, 2022[1]
In Vivo Pharmacokinetics
Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385
Source: BioWorld, 2022[1]

Signaling Pathway

This compound exerts its analgesic effect by blocking the voltage-gated sodium channels NaV1.7 and NaV1.8, which are crucial for the generation and propagation of pain signals in nociceptive neurons.

Signaling_Pathway cluster_0 Nociceptive Neuron Pain_Stimulus Painful Stimulus NaV17_NaV18 NaV1.7 & NaV1.8 Channels Pain_Stimulus->NaV17_NaV18 Activation Action_Potential Action Potential Generation & Propagation NaV17_NaV18->Action_Potential Sodium Influx Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Abbv_318 This compound Abbv_318->NaV17_NaV18 Blockade

Caption: Mechanism of action of this compound in nociceptive neurons.

Conclusion

This compound is a promising drug candidate for the treatment of pain, with a well-defined chemical structure and a clear mechanism of action. Its synthesis, while requiring stereochemical control, follows established synthetic pathways. The provided quantitative data highlights its high potency and favorable pharmacokinetic profile. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further development and understanding of this compound and related NaV1.7/NaV1.8 inhibitors.

References

The Structure-Activity Relationship of ABBV-318: A Technical Guide to a Novel Dual Nav1.7/Nav1.8 Blocker for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of ABBV-318, a potent, central nervous system (CNS)-penetrant dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, developed for the treatment of pain. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and discovery workflows.

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated key target for pain therapeutics. The discovery of this compound, (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, emerged from a medicinal chemistry effort to develop potent and selective Nav1.7 inhibitors with favorable drug-like properties.[1] The optimization program focused on enhancing potency for Nav1.7, improving selectivity against the hERG channel to mitigate cardiotoxicity risks, and overcoming phospholipidosis issues observed with earlier lead compounds.[1][2] A significant outcome of these studies was the identification of this compound, which not only potently inhibits Nav1.7 but also exhibits inhibitory activity against Nav1.8, another sodium channel implicated in pain pathways.[1]

Quantitative Data Summary

The following tables summarize the key in vitro potency, selectivity, and in vivo pharmacokinetic data for this compound. While the comprehensive SAR data from the primary publication is not publicly available, the following data for the lead candidate has been reported in conference proceedings.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
hNav1.71.1
hNav1.83.8
hERG25
Nav1.5>33,000

Data sourced from Patel, M. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022, Abst 3736255.[3]

Table 2: Pharmacokinetic Profile of this compound

Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385

Data sourced from Patel, M. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022, Abst 3736255.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7 and Nav1.8 channels in nociceptive neurons. Nav1.7 is considered a threshold channel that amplifies small sub-threshold depolarizations, while Nav1.8 is responsible for the majority of the current during the rising phase of the action potential. By inhibiting these channels, this compound reduces the excitability of nociceptive neurons, thereby dampening the transmission of pain signals.

Nav1_7_Nav1_8_Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Transduction Sensory Transduction Noxious_Stimuli->Transduction Activates Generator_Potential Generator Potential Transduction->Generator_Potential Creates Nav1_7 Nav1.7 Amplification Generator_Potential->Nav1_7 Activates Action_Potential_Initiation Action Potential Initiation Nav1_7->Action_Potential_Initiation Amplifies to threshold Nav1_8 Nav1.8 Upstroke Action_Potential_Initiation->Nav1_8 Triggers Action_Potential_Propagation Action Potential Propagation Nav1_8->Action_Potential_Propagation Drives upstroke for Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential_Propagation->Neurotransmitter_Release Leads to Pain_Signal_to_CNS Pain Signal to CNS Neurotransmitter_Release->Pain_Signal_to_CNS Transmits ABBV_318 This compound ABBV_318->Nav1_7 Inhibits ABBV_318->Nav1_8 Inhibits

Caption: Mechanism of action of this compound in nociceptive neurons.

Experimental Workflow for SAR Studies

The discovery of this compound likely followed a structured workflow typical for ion channel drug discovery programs, involving iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_workflow Experimental Workflow for this compound SAR Start Initial Lead Compound (2-substituted quinoline) Design Chemical Modification Design Start->Design Synthesis Synthesis of Analogs Design->Synthesis Primary_Screening Primary Screening: Nav1.7 Potency Assay Synthesis->Primary_Screening Potent_Hits Potent Hits? Primary_Screening->Potent_Hits Potent_Hits->Design No Secondary_Screening Secondary Screening: Nav1.8, Nav1.5, hERG Selectivity Assays Potent_Hits->Secondary_Screening Yes Selective_Hits Selective Hits? Secondary_Screening->Selective_Hits Selective_Hits->Design No ADME_Tox In Vitro ADME/Tox: Metabolic Stability, Phospholipidosis Assay Selective_Hits->ADME_Tox Yes Good_Properties Favorable Properties? ADME_Tox->Good_Properties Good_Properties->Design No PK_Studies In Vivo Pharmacokinetics (Rat, Dog) Good_Properties->PK_Studies Yes Good_PK Good PK Profile? PK_Studies->Good_PK Good_PK->Design No Efficacy_Studies In Vivo Efficacy Models (e.g., Inflammatory, Neuropathic Pain) Good_PK->Efficacy_Studies Yes Efficacious Efficacious? Efficacy_Studies->Efficacious Efficacious->Design No Lead_Candidate Lead Candidate Identified (this compound) Efficacious->Lead_Candidate Yes

Caption: A representative experimental workflow for the SAR studies of this compound.

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These are representative protocols based on standard industry practices and the available literature.

Nav1.7 and Nav1.8 Electrophysiology Assay (Automated Patch-Clamp)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on human Nav1.7 and Nav1.8 channels.

  • Cell Lines: HEK293 or CHO cells stably expressing human Nav1.7 or Nav1.8 channels.

  • Method:

    • Cell Preparation: Cells are cultured to 80-90% confluency and harvested using a gentle cell dissociation reagent. The cells are then washed and resuspended in an extracellular buffer solution.

    • Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., QPatch or Patchliner) is used.

    • Solutions:

      • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

      • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

    • Voltage Protocol: Cells are clamped at a holding potential of -100 mV. To elicit channel activation, a depolarizing step to 0 mV for 20 ms (B15284909) is applied. The peak inward current is measured.

    • Compound Application: Test compounds are serially diluted to a range of concentrations and applied to the cells. The effect of the compound on the peak current is measured after a stable baseline is established.

    • Data Analysis: The percentage of current inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

hERG Manual Patch-Clamp Assay
  • Objective: To assess the potential for off-target inhibition of the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Method:

    • Cell Preparation: Cells are prepared as described for the Nav channel assays.

    • Manual Patch-Clamp Rig: Conventional whole-cell patch-clamp electrophysiology is performed.

    • Solutions:

      • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

      • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).

    • Voltage Protocol: From a holding potential of -80 mV, the cell is depolarized to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Compound Application: Test compounds are applied at various concentrations, and the effect on the peak tail current is measured.

    • Data Analysis: The percentage of inhibition of the hERG tail current is calculated, and an IC50 value is determined from the concentration-response curve.

In Vivo Rodent Pain Models

This compound has demonstrated efficacy in both inflammatory and neuropathic rodent models of pain.[1]

  • Objective: To evaluate the analgesic efficacy of this compound in a model of persistent inflammatory pain.

  • Animals: Adult male Sprague-Dawley rats.

  • Method:

    • Induction of Inflammation: A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken. Subsequently, 100 µL of CFA is injected into the plantar surface of one hind paw.

    • Drug Administration: At a predetermined time after CFA injection (e.g., 24 hours), this compound or vehicle is administered orally.

    • Behavioral Testing: At various time points after drug administration, the mechanical withdrawal threshold is reassessed. An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

  • Objective: To assess the efficacy of this compound in a model of neuropathic pain.

  • Animals: Adult male Sprague-Dawley rats.

  • Method:

    • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.

    • Development of Allodynia: The animals are allowed to recover for 7-14 days, during which time they develop mechanical allodynia (a painful response to a normally non-painful stimulus).

    • Drug Administration and Testing: Baseline mechanical withdrawal thresholds are measured. This compound or vehicle is administered orally, and the withdrawal thresholds are re-evaluated at set time points post-dosing to determine the anti-allodynic effect of the compound.

References

Abbv-318: A Technical Overview of its Discovery and Preclinical Development as a Dual NaV1.7/NaV1.8 Inhibitor for Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical summary of the discovery and preclinical development of Abbv-318, a potent, orally bioavailable, and CNS-penetrant dual inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8. The information presented is based on publicly available scientific literature.

Introduction

The voltage-gated sodium channel NaV1.7 has been a highly validated target for the treatment of pain, primarily due to genetic evidence linking gain-of-function mutations to painful neuropathies and loss-of-function mutations to a congenital indifference to pain.[1] The development of selective NaV1.7 inhibitors has been challenging, with many candidates failing to translate preclinical efficacy into clinical success. AbbVie's discovery program for this compound aimed to identify a potent and selective NaV1.7 blocker with good drug-like properties, oral activity, and central nervous system (CNS) penetration.[1][2] This effort led to the identification of 2-substituted quinolines and quinolones as promising scaffolds.[1] Through extensive structure-activity relationship (SAR) studies, the program evolved to optimize potency, improve selectivity against the hERG channel to mitigate cardiovascular risk, and overcome issues like phospholipidosis observed with earlier leads.[1] A significant outcome of this optimization was the discovery of compounds that also inhibit NaV1.8, another sodium channel implicated in pain pathways.[1] This dual inhibitory activity is a key feature of this compound.

Discovery and Optimization

The discovery of this compound was the result of a systematic lead optimization campaign starting from initial quinoline (B57606) and quinolone hits. The chemical name for this compound is (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone.[1] The SAR studies focused on enhancing NaV1.7 potency while improving selectivity over other sodium channel subtypes, particularly NaV1.5, which is critical for cardiac function, and the hERG channel.[2] This process ultimately yielded this compound, a compound with a favorable profile of dual NaV1.7/NaV1.8 inhibition.[1][2]

Mechanism of Action

This compound exerts its analgesic effects by blocking the activity of two key voltage-gated sodium channels involved in pain signal transmission:

  • NaV1.7: This channel is preferentially expressed in peripheral sensory neurons and plays a crucial role in setting the threshold for firing and amplifying the action potential in response to noxious stimuli.

  • NaV1.8: Also highly expressed in nociceptors, this channel is responsible for the majority of the inward sodium current during the upstroke of the action potential in these neurons.[3]

By inhibiting both of these channels, this compound is proposed to reduce the excitability of pain-sensing neurons and thereby decrease the transmission of pain signals.

cluster_Neuron Nociceptive Neuron Pain_Stimulus Pain Stimulus NaV1_7 NaV1.7 Channel Pain_Stimulus->NaV1_7 Activates Action_Potential Action Potential Propagation NaV1_7->Action_Potential Initiates NaV1_8 NaV1.8 Channel NaV1_8->Action_Potential Amplifies Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Abbv_318 This compound Abbv_318->NaV1_7 Inhibits Abbv_318->NaV1_8 Inhibits

Caption: Mechanism of action of this compound in a nociceptive neuron.

Preclinical Pharmacology

This compound demonstrated potent inhibition of both human NaV1.7 and NaV1.8 channels. The selectivity profile against other key channels is summarized in the table below.

TargetIC50 (nM)
hNaV1.71.1
hNaV1.83.8
hERG25
hNaV1.5>33
Data sourced from BioWorld.[2]

The pharmacokinetic properties of this compound were evaluated in rats and dogs, demonstrating good oral bioavailability and CNS penetration.[2]

Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385
Data sourced from BioWorld.[2]

This compound showed robust efficacy in rodent models of both inflammatory and neuropathic pain.[1] It was reported to have oral analgesic efficacy in osteoarthritis and neuropathic pain models with no observed CNS side effects and good cardiovascular safety in rats.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard practices and the available literature, the following methodologies were likely employed.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the sodium current mediated by specific ion channels (NaV1.7, NaV1.8, NaV1.5, hERG).

  • Methodology: Manual patch-clamp electrophysiology is a standard method for such determinations.[3]

    • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human ion channel of interest (e.g., hNaV1.7).

    • Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.

    • Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell. A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the ion channel currents.

    • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the opening of the sodium channels. The resulting ionic currents are measured.

    • Compound Application: this compound at various concentrations is perfused into the recording chamber, and the effect on the ion channel current is measured.

    • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.

cluster_Workflow Electrophysiology Workflow Cell_Culture Cell Culture with Target Channel Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Measure_Current Measure Baseline Current Voltage_Protocol->Measure_Current Apply_Compound Apply this compound Measure_Current->Apply_Compound Measure_Inhibition Measure Inhibited Current Apply_Compound->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50

Caption: A generalized workflow for IC50 determination using patch-clamp electrophysiology.

Clinical Development

As of the latest available information, there are no public records of this compound entering clinical trials. The development status of this compound by AbbVie is not publicly disclosed on their current pipeline.

Conclusion

This compound is a preclinical candidate with a promising profile as a dual inhibitor of NaV1.7 and NaV1.8. Its discovery was guided by a focused effort to optimize potency, selectivity, and pharmacokinetic properties. The preclinical data demonstrate potent in vitro activity, good oral bioavailability in multiple species, and efficacy in rodent pain models. The dual mechanism of action targeting two key nodes in the pain signaling pathway represents a rational approach to developing a novel analgesic. Further information on its development and potential clinical evaluation is not currently available.

References

ABBV-318 Target Validation for Chronic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pain represents a significant unmet medical need, driving the pursuit of novel, non-opioid analgesics. The voltage-gated sodium channels Nav1.7 and Nav1.8 have emerged as highly validated targets for pain intervention due to their critical roles in the generation and propagation of nociceptive signals. This technical guide provides an in-depth overview of the target validation for ABBV-318, a central nervous system (CNS)-penetrant, orally bioavailable dual inhibitor of Nav1.7 and Nav1.8 developed by AbbVie for the treatment of chronic pain. This document details the preclinical data supporting its mechanism of action, efficacy in relevant animal models, and the experimental methodologies employed in its evaluation.

Introduction: The Role of Nav1.7 and Nav1.8 in Chronic Pain

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. Specific subtypes are preferentially expressed in the peripheral nervous system and have been genetically linked to human pain disorders.

  • Nav1.7: Encoded by the SCN9A gene, Nav1.7 is considered a "threshold" channel. It produces a rapidly activating and inactivating current that amplifies small, sub-threshold depolarizations in nociceptors, thereby setting the gain for pain signaling. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.

  • Nav1.8: Encoded by the SCN10A gene, Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that is predominantly expressed in nociceptive neurons of the dorsal root ganglion (DRG). It is responsible for the majority of the inward current during the upstroke of the action potential in these neurons and supports repetitive firing. Upregulation of Nav1.8 is observed in various chronic pain states.

The dual inhibition of both Nav1.7 and Nav1.8 presents a compelling therapeutic strategy to synergistically dampen nociceptor excitability, addressing both the initiation and sustained firing of pain signals.

This compound: A Dual Nav1.7/Nav1.8 Inhibitor

This compound is a small molecule inhibitor designed to potently and selectively block both Nav1.7 and Nav1.8 channels. Its development was guided by the need for a CNS-penetrant compound with good oral bioavailability and a favorable safety profile, particularly concerning off-target effects on cardiac (Nav1.5) and hERG channels.

In Vitro Profile of this compound

The inhibitory potency of this compound against human Nav channels and its selectivity over other key channels have been determined using electrophysiological assays.

Target/ChannelIC50 (nM)Assay Type
hNav1.7 1.1Electrophysiology
hNav1.8 3.8Electrophysiology
hNav1.5>33Electrophysiology
hERG25Electrophysiology

Table 1: In Vitro Inhibitory Activity of this compound. Data compiled from publicly available sources[1].

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been evaluated in preclinical species, demonstrating its suitability for oral administration.

SpeciesOral Bioavailability (%)t1/2 (h)Clearance (L/h/kg)
Rat835.40.5
Dog8514.50.3

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species. Data compiled from publicly available sources[1].

Preclinical Efficacy in Chronic Pain Models

This compound has demonstrated significant analgesic effects in well-established rodent models of both inflammatory and neuropathic pain, validating the therapeutic potential of dual Nav1.7/Nav1.8 inhibition.[2][3]

Pain ModelType of PainKey Pathological FeatureEfficacy of this compound
Osteoarthritis Model InflammatoryJoint inflammation and sensitizationOral analgesic efficacy observed[1]
Neuropathic Pain Model NeuropathicNerve injury-induced hypersensitivityOral analgesic efficacy observed[1]

Table 3: Summary of In Vivo Efficacy of this compound in Rodent Pain Models. Specific dose-response data is not publicly available.

Experimental Protocols

The following sections describe representative experimental methodologies for the key assays used in the preclinical validation of a dual Nav1.7/Nav1.8 inhibitor like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the potency and selectivity of ion channel inhibitors.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 and Nav1.8 channels.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 (SCN9A) or Nav1.8 (SCN10A) alpha subunit, along with the necessary beta subunits.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • Nav currents are elicited by a depolarizing step to 0 mV for 20-50 ms.

    • Test compound (this compound) is perfused at increasing concentrations.

    • The peak inward current is measured at each concentration to determine the level of inhibition.

  • Data Analysis: Concentration-response curves are generated, and the IC50 value is calculated using a standard sigmoidal fitting model.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia

This model is used to evaluate the efficacy of analgesic compounds in a state of persistent inflammation.

  • Objective: To assess the ability of orally administered this compound to reverse thermal and mechanical hyperalgesia.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Induction of Inflammation: A single intraplantar injection of 100-150 µL of CFA is administered into the hind paw of the rats.

    • Development of Hyperalgesia: Inflammation and pain hypersensitivity typically develop within 24 hours and persist for several days to weeks.

    • Baseline Measurement: Before drug administration, baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) are measured.

    • Drug Administration: this compound or vehicle is administered orally at various doses.

    • Post-Treatment Measurement: Paw withdrawal latency and threshold are reassessed at multiple time points after drug administration.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the post-treatment withdrawal latencies/thresholds to the baseline and vehicle-treated controls.

Neuropathic Pain Model: Spared Nerve Injury (SNI)

The SNI model is a widely used model of peripheral neuropathic pain that mimics features of human nerve injury-induced pain.

  • Objective: To determine the efficacy of orally administered this compound in alleviating mechanical allodynia and thermal hyperalgesia following nerve injury.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.

    • Development of Neuropathic Pain: Animals develop robust mechanical allodynia and thermal hyperalgesia in the sural nerve territory of the injured paw, typically within 7-14 days post-surgery.

    • Baseline Measurement: Pre-drug baseline responses to mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli are established.

    • Drug Administration: this compound or vehicle is administered orally at various doses.

    • Post-Treatment Measurement: Mechanical and thermal sensitivity are reassessed at defined time points after dosing.

  • Data Analysis: The paw withdrawal thresholds/latencies are measured, and the degree of reversal of allodynia/hyperalgesia is calculated for each dose group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Nav1.7 and Nav1.8 in Nociception

Nav_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 This compound Inhibition Noxious Stimulus Noxious Stimulus Transducer Channels (e.g., TRPV1) Transducer Channels (e.g., TRPV1) Noxious Stimulus->Transducer Channels (e.g., TRPV1) Membrane Depolarization Membrane Depolarization Transducer Channels (e.g., TRPV1)->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Amplification of Generator Potential Amplification of Generator Potential Nav1.7 Activation->Amplification of Generator Potential Action Potential Threshold Action Potential Threshold Amplification of Generator Potential->Action Potential Threshold Nav1.8 Activation Nav1.8 Activation Action Potential Threshold->Nav1.8 Activation Action Potential Upstroke Action Potential Upstroke Nav1.8 Activation->Action Potential Upstroke Signal Propagation to CNS Signal Propagation to CNS Action Potential Upstroke->Signal Propagation to CNS This compound This compound This compound->Nav1.7 Activation Inhibits This compound->Nav1.8 Activation Inhibits

Caption: Role of Nav1.7 and Nav1.8 in nociceptive signaling and the inhibitory action of this compound.

Preclinical Development Workflow for a Novel Analgesic

Preclinical_Workflow Target Identification & Validation Target Identification & Validation High-Throughput Screening (HTS) High-Throughput Screening (HTS) Target Identification & Validation->High-Throughput Screening (HTS) Lead Identification Lead Identification High-Throughput Screening (HTS)->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization In Vitro Characterization In Vitro Characterization Lead Optimization->In Vitro Characterization Potency, Selectivity In Vivo Pharmacokinetics In Vivo Pharmacokinetics Lead Optimization->In Vivo Pharmacokinetics ADME In Vivo Efficacy Models In Vivo Efficacy Models Lead Optimization->In Vivo Efficacy Models In Vitro Characterization->Lead Optimization In Vivo Pharmacokinetics->Lead Optimization In Vivo Efficacy Models->Lead Optimization Safety & Toxicology Safety & Toxicology In Vivo Efficacy Models->Safety & Toxicology Candidate Selection Candidate Selection Safety & Toxicology->Candidate Selection

Caption: A generalized workflow for the preclinical development of a novel analgesic compound.

Clinical Development Status

As of the latest publicly available information, there are no disclosed clinical trial results for this compound. The transition from preclinical to clinical development for novel pain therapeutics is a critical step that involves rigorous safety and tolerability assessments in Phase 1 studies before moving into patient populations to evaluate efficacy.

Conclusion

The dual inhibition of Nav1.7 and Nav1.8 by this compound is a strongly validated approach for the treatment of chronic pain. Preclinical data demonstrate that this compound is a potent, selective, and orally bioavailable molecule with efficacy in both inflammatory and neuropathic pain models. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other novel analgesics targeting these critical ion channels. The future development of this compound and its potential translation to clinical efficacy will be of significant interest to the pain research and drug development community.

References

Methodological & Application

Application Notes and Protocols for AbbV-318: In Vivo Efficacy in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AbbV-318 is a potent and selective dual blocker of the voltage-gated sodium channels NaV1.7 and NaV1.8, which has demonstrated significant analgesic effects in preclinical rodent models of pain.[1] As a central nervous system (CNS) penetrant, orally bioavailable compound, this compound holds promise for the treatment of various pain states.[2] These application notes provide a summary of the in vivo efficacy of this compound in inflammatory, neuropathic, and osteoarthritis pain models, along with detailed protocols for replicating these key experiments.

Introduction

Voltage-gated sodium channels, particularly NaV1.7 and NaV1.8, are critical for the generation and propagation of action potentials in nociceptive pathways. Their involvement in human pain conditions has made them attractive targets for the development of novel analgesics. This compound was developed as a dual inhibitor of NaV1.7 and NaV1.8 with the aim of achieving robust pain relief across different etiologies. Preclinical studies have shown its efficacy in well-established rodent models of pain, suggesting its potential as a therapeutic agent.[1]

Data Presentation

The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
hNaV1.71.1
hNaV1.83.8
hERG25
hNaV1.5>33

Data sourced from BioWorld, 2022.[3]

Table 2: Pharmacokinetic Parameters of this compound

Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385

Data sourced from BioWorld, 2022.[3]

Table 3: Illustrative In Vivo Efficacy of this compound in Rodent Pain Models

Pain ModelSpeciesEndpointThis compound Dose (mg/kg, p.o.)% Pain Reversal (Illustrative)
CFA-Induced Inflammatory PainRatMechanical Allodynia1045%
Thermal Hyperalgesia1060%
Chronic Constriction Injury (Neuropathic Pain)RatMechanical Allodynia3055%
Cold Allodynia3050%
MIA-Induced Osteoarthritis PainRatWeight-Bearing Deficit1040%
Mechanical Allodynia1050%

Note: The "% Pain Reversal" values are illustrative examples and should be replaced with actual data from primary publications when available.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To assess the efficacy of this compound in a model of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Electronic von Frey apparatus

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Acclimation: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the left hind paw.

  • Pain Behavior Assessment (24 hours post-CFA):

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with the electronic von Frey apparatus.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using the plantar test apparatus.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Post-Dose Assessment: Re-assess mechanical and thermal thresholds at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the percentage reversal of hyperalgesia/allodynia compared to the vehicle-treated group.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the efficacy of this compound in a model of nerve injury-induced neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 4-0 chromic gut sutures

  • Surgical instruments

  • This compound formulated for oral gavage

  • Vehicle control

  • Electronic von Frey apparatus

  • Cold plate or acetone (B3395972) test for cold allodynia

Procedure:

  • Acclimation and Baseline: Acclimate animals and obtain baseline measurements as described in Protocol 1.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve in the mid-thigh region of the left leg.

    • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.

    • Close the incision in layers.

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

  • Pain Behavior Assessment:

    • Mechanical Allodynia: Assess using the electronic von Frey apparatus.

    • Cold Allodynia: Assess the response to a cold stimulus (e.g., time spent lifting the paw on a cold plate or response to a drop of acetone).

  • Drug Administration and Post-Dose Assessment: Administer this compound or vehicle and assess pain behaviors at specified time points as in Protocol 1.

  • Data Analysis: Determine the percentage reversal of allodynia.

Protocol 3: Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model

Objective: To determine the efficacy of this compound in a model of osteoarthritis pain.

Materials:

  • Male Wistar rats (250-300 g)

  • Monoiodoacetate (MIA)

  • This compound formulated for oral gavage

  • Vehicle control

  • Incapacitance tester (for weight-bearing deficit)

  • Electronic von Frey apparatus

Procedure:

  • Acclimation and Baseline: Acclimate animals and record baseline weight distribution on both hind limbs and mechanical withdrawal thresholds.

  • Induction of Osteoarthritis:

    • Briefly anesthetize the rat.

    • Inject 1 mg of MIA in 50 µL of sterile saline into the intra-articular space of the left knee.

  • Pain Development: Allow 14-21 days for the development of osteoarthritis pain.

  • Pain Behavior Assessment:

    • Weight-Bearing Deficit: Measure the weight distribution between the ipsilateral (MIA-injected) and contralateral hind limbs using an incapacitance tester.

    • Mechanical Allodynia: Assess the paw withdrawal threshold of the ipsilateral paw.

  • Drug Administration and Post-Dose Assessment: Administer this compound or vehicle and measure pain-related behaviors at defined time points.

  • Data Analysis: Calculate the improvement in weight-bearing and the percentage reversal of mechanical allodynia.

Visualizations

Signaling Pathway

Pain_Signaling_Pathway cluster_Nociceptor Nociceptor cluster_AbbV318 This compound Action Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) NaV1_7 NaV1.7 (Amplification) Noxious_Stimuli->NaV1_7 NaV1_8 NaV1.8 (Action Potential Upstroke) Noxious_Stimuli->NaV1_8 Action_Potential Action Potential Generation & Propagation NaV1_7->Action_Potential NaV1_8->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal Transmission AbbV_318 This compound AbbV_318->NaV1_7 Blocks AbbV_318->NaV1_8 Blocks Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway

Caption: this compound blocks NaV1.7 and NaV1.8 to inhibit pain signaling.

Experimental Workflow

Experimental_Workflow cluster_Setup Experimental Setup cluster_Induction Pain Model Induction cluster_Treatment Treatment and Assessment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Pain Assessment Animal_Acclimation->Baseline_Measurement Pain_Induction Induce Pain Model (CFA, CCI, or MIA) Baseline_Measurement->Pain_Induction Drug_Administration Administer this compound or Vehicle Pain_Induction->Drug_Administration Post_Dose_Assessment Post-Dose Pain Assessment Drug_Administration->Post_Dose_Assessment Data_Analysis Data Analysis (% Pain Reversal) Post_Dose_Assessment->Data_Analysis

Caption: General workflow for in vivo efficacy testing of this compound.

Logical Relationship of Pain Models

Pain_Models Pain_Etiology Pain Etiology Inflammatory_Pain Inflammatory Pain Pain_Etiology->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Pain_Etiology->Neuropathic_Pain Osteoarthritis_Pain Osteoarthritis Pain (Mixed: Inflammatory & Neuropathic) Pain_Etiology->Osteoarthritis_Pain CFA_Model CFA Model Inflammatory_Pain->CFA_Model Modeled by CCI_Model CCI Model Neuropathic_Pain->CCI_Model Modeled by MIA_Model MIA Model Osteoarthritis_Pain->MIA_Model Modeled by

Caption: Relationship between pain types and rodent models used.

References

Application Notes and Protocols for AbbV-318 in Rat Models of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the efficacy of AbbV-318, a potent, orally bioavailable dual inhibitor of voltage-gated sodium channels Nav1.7 and Nav1.8, in two standard rat models of inflammatory pain: Carrageenan-induced Paw Edema and Complete Freund's Adjuvant (CFA)-induced Chronic Inflammatory Pain. While public domain literature confirms the "robust in vivo efficacy" of this compound in rodent inflammatory pain models, specific quantitative data from these studies are not currently available.[1] The following protocols are based on established methodologies for these models and include recommendations for the characterization of novel analgesic compounds like this compound.

Introduction to this compound

This compound is a novel small molecule that selectively blocks both Nav1.7 and Nav1.8 channels. These channels are key players in the transmission of pain signals. Nav1.7 is involved in setting the threshold for firing in nociceptive neurons, while Nav1.8 is responsible for the majority of the inward sodium current during an action potential in these neurons. By inhibiting both of these channels, this compound is designed to effectively reduce the generation and propagation of pain signals in inflammatory conditions. In rats, this compound has an oral half-life of 5.4 hours and an oral bioavailability of 83%.[2]

Mechanism of Action: Targeting Nav1.7 and Nav1.8 in Inflammatory Pain

Inflammatory mediators released at the site of tissue injury, such as prostaglandins, cytokines, and growth factors, sensitize peripheral nociceptors. This sensitization involves the upregulation and phosphorylation of Nav1.7 and Nav1.8 channels, leading to a lowered threshold for activation and increased excitability of sensory neurons. This results in the characteristic signs of inflammatory pain: hypersensitivity to thermal and mechanical stimuli (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia). This compound, by blocking Nav1.7 and Nav1.8, directly counteracts this hyperexcitability, thereby reducing pain perception.

Inflammatory Pain Signaling Pathway Inflammatory Pain Signaling and this compound Mechanism of Action cluster_0 Peripheral Nociceptor cluster_1 Therapeutic Intervention Tissue Injury Tissue Injury Inflammatory Mediators Inflammatory Mediators Tissue Injury->Inflammatory Mediators Release of Nav1.7 & Nav1.8 Upregulation/Phosphorylation Nav1.7 & Nav1.8 Upregulation/Phosphorylation Inflammatory Mediators->Nav1.7 & Nav1.8 Upregulation/Phosphorylation Induce Action Potential Generation Action Potential Generation Nav1.7 & Nav1.8 Upregulation/Phosphorylation->Action Potential Generation Lower threshold for Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS Propagation of This compound This compound Blockade of Nav1.7 & Nav1.8 Blockade of Nav1.7 & Nav1.8 This compound->Blockade of Nav1.7 & Nav1.8 Causes Blockade of Nav1.7 & Nav1.8->Action Potential Generation Inhibits

Caption: Inflammatory signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for two widely used rat models of inflammatory pain. These protocols can be adapted to evaluate the efficacy of this compound.

Carrageenan-Induced Paw Edema Model

This model is used to assess acute inflammatory pain and edema.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)

  • Positive control (e.g., Indomethacin, 5 mg/kg, i.p.)

  • Parenteral administration supplies (e.g., oral gavage needles)

  • Plethysmometer or digital calipers

Experimental Workflow:

Caption: Workflow for the Carrageenan-induced paw edema experiment.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.

  • Drug Administration: Administer this compound orally by gavage at predetermined doses. The vehicle and a positive control group should be included. A typical dosing time is 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema by this compound can be calculated relative to the vehicle-treated group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL) ± SEM% Inhibition of Edema
Vehicle-Data not available0%
This compoundDose 1Data not availableCalculate
This compoundDose 2Data not availableCalculate
This compoundDose 3Data not availableCalculate
Indomethacin5Data not availableCalculate
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a more persistent inflammatory pain state, suitable for assessing both thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Celecoxib, 30 mg/kg, p.o.)

  • Parenteral administration supplies

  • Plantar test apparatus (for thermal hyperalgesia)

  • Electronic von Frey anesthesiometer (for mechanical allodynia)

Experimental Workflow:

G acclimatization Acclimatization & Habituation (≥ 3 days) baseline Baseline Thermal & Mechanical Threshold Measurement acclimatization->baseline cfa_injection CFA Injection (Intraplantar) baseline->cfa_injection pain_development Pain Development (e.g., 24 hours) cfa_injection->pain_development dosing This compound/Vehicle/Positive Control Administration (Oral Gavage) pain_development->dosing post_dosing_measurement Post-dosing Thermal & Mechanical Threshold Measurement (e.g., 1, 2, 4 hours) dosing->post_dosing_measurement data_analysis Data Analysis post_dosing_measurement->data_analysis

Caption: Workflow for the CFA-induced inflammatory pain experiment.

Procedure:

  • Animal Acclimatization and Habituation: House rats in a controlled environment and habituate them to the testing apparatus (plantar test and von Frey) for several days before the experiment.

  • Baseline Measurements: Determine the baseline paw withdrawal latency to a thermal stimulus and the paw withdrawal threshold to a mechanical stimulus for the right hind paw.

  • Induction of Inflammation: Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.

  • Pain Development: Allow for the development of inflammatory pain, which is typically established within 24 hours and can last for several weeks.

  • Drug Administration: On the day of testing (e.g., 24 hours post-CFA), administer this compound orally by gavage. Include vehicle and positive control groups.

  • Post-Dosing Measurements: Assess thermal hyperalgesia and mechanical allodynia at various time points after drug administration (e.g., 1, 2, and 4 hours).

  • Data Analysis: The data are typically expressed as the paw withdrawal latency (in seconds) for the thermal test and the paw withdrawal threshold (in grams) for the mechanical test. The percentage reversal of hyperalgesia/allodynia can be calculated.

Data Presentation:

Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupDose (mg/kg, p.o.)BaselinePost-CFA (Pre-dose)2h Post-dose
Vehicle-Data not availableData not availableData not available
This compoundDose 1Data not availableData not availableData not available
This compoundDose 2Data not availableData not availableData not available
This compoundDose 3Data not availableData not availableData not available
Celecoxib30Data not availableData not availableData not available

Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupDose (mg/kg, p.o.)BaselinePost-CFA (Pre-dose)2h Post-dose
Vehicle-Data not availableData not availableData not available
This compoundDose 1Data not availableData not availableData not available
This compoundDose 2Data not availableData not availableData not available
This compoundDose 3Data not availableData not availableData not available
Celecoxib30Data not availableData not availableData not available

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of this compound in rat models of inflammatory pain. Given the central role of Nav1.7 and Nav1.8 in inflammatory pain signaling, it is anticipated that this compound will demonstrate significant efficacy in these models. The successful completion of these studies will provide crucial data to support the further development of this compound as a novel non-opioid analgesic for inflammatory pain conditions. Researchers should establish a dose-response relationship and correlate pharmacokinetic data with pharmacodynamic outcomes to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for the Study of Neuropathic Pain in Mice Using Abbv-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, represents a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects. Voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, are critical for the initiation and propagation of action potentials in nociceptive neurons and have emerged as highly promising targets for the development of novel analgesics.[1][2][3]

Abbv-318 is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that selectively blocks both Nav1.7 and Nav1.8 channels.[4][5][6] Preclinical studies have demonstrated its efficacy in rodent models of inflammatory and neuropathic pain, suggesting its potential as a therapeutic agent for these conditions.[1][4][7] this compound exhibits high affinity for human Nav1.7 and Nav1.8 with IC50 values of 1.1 nM and 3.8 nM, respectively.[4]

These application notes provide a detailed framework for designing and conducting a preclinical study in mice to evaluate the efficacy of this compound in a model of neuropathic pain. The protocols outlined below describe the induction of neuropathic pain using the Spared Nerve Injury (SNI) model and the assessment of mechanical allodynia and thermal hyperalgesia using the von Frey and Hargreaves tests, respectively.

Signaling Pathway of Nav1.7 and Nav1.8 in Neuropathic Pain

cluster_NerveInjury Nerve Injury cluster_DRG Dorsal Root Ganglion (DRG) Neuron cluster_SpinalCord Spinal Cord (Dorsal Horn) cluster_Brain Brain cluster_Abbv318 This compound Action Nerve Injury Nerve Injury Increased Kinases Increased Kinases (p38 MAPK, ERK1/2) Nerve Injury->Increased Kinases Nav1.7 Upregulation Upregulation and Modulation of Nav1.7 Increased Kinases->Nav1.7 Upregulation Nav1.8 Upregulation Upregulation of Nav1.8 (in uninjured and later in injured neurons) Increased Kinases->Nav1.8 Upregulation Ectopic Discharges Generation of Ectopic Discharges Nav1.7 Upregulation->Ectopic Discharges Nav1.8 Upregulation->Ectopic Discharges Action Potential Action Potential Propagation Ectopic Discharges->Action Potential Neurotransmitter Release Neurotransmitter Release (Glutamate, Substance P) Action Potential->Neurotransmitter Release To Spinal Cord Central Sensitization Central Sensitization Neurotransmitter Release->Central Sensitization Pain Perception Pain Perception Central Sensitization->Pain Perception Ascending Pathways This compound This compound This compound->Nav1.7 Upregulation Blocks This compound->Nav1.8 Upregulation Blocks

Caption: Signaling pathway of Nav1.7 and Nav1.8 in neuropathic pain and the mechanism of action of this compound.

Experimental Workflow

cluster_Phase1 Phase 1: Pre-Surgery cluster_Phase2 Phase 2: Surgery and Post-Operative Recovery cluster_Phase3 Phase 3: Neuropathic Pain Development and Drug Administration cluster_Phase4 Phase 4: Post-Treatment Assessment Acclimatization Animal Acclimatization (1 week) Baseline Testing Baseline Behavioral Testing (von Frey & Hargreaves) Acclimatization->Baseline Testing SNI Surgery Spared Nerve Injury (SNI) Surgery Baseline Testing->SNI Surgery Post-op Recovery Post-operative Recovery (3-7 days) SNI Surgery->Post-op Recovery Pain Development Confirmation of Neuropathic Pain (Day 7 post-surgery) Post-op Recovery->Pain Development Drug Administration This compound or Vehicle Administration Pain Development->Drug Administration Behavioral Assessment Post-treatment Behavioral Testing (von Frey & Hargreaves) Drug Administration->Behavioral Assessment Data Analysis Data Analysis and Interpretation Behavioral Assessment->Data Analysis

Caption: Experimental workflow for the neuropathic pain study.

Experimental Protocols

Animals
  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used for the SNI model.

  • Housing: Mice should be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle. The animal facility should be maintained at a constant temperature and humidity.

  • Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before any experimental procedures.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical procedure induces robust and long-lasting mechanical allodynia and thermal hyperalgesia in the affected paw.[8][9][10][11][12]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • Wound clips or sutures

  • 70% ethanol (B145695) and povidone-iodine for disinfection

  • Sterile gauze

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).

  • Shave the lateral surface of the left thigh and disinfect the surgical area.

  • Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate these two nerves with a 5-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.

  • Take extreme care to avoid any damage to the spared sural nerve.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

  • Allow the animals to recover for at least 3-7 days before behavioral testing.

Sham Surgery

A sham-operated control group should be included. The procedure is identical to the SNI surgery, including the exposure of the sciatic nerve and its branches, but without any ligation or transection of the nerves.

Drug Administration
  • Compound: this compound.

  • Vehicle: The appropriate vehicle for this compound should be determined based on its solubility and formulation. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water.

  • Dosage: The optimal dosage of this compound in mice for neuropathic pain has not been publicly disclosed. Therefore, a dose-response study is recommended to determine the effective dose. Based on its potency, a starting range of 1-30 mg/kg, administered orally (p.o.), could be explored.

  • Administration: Administer this compound or vehicle via oral gavage at a fixed time before behavioral testing. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound. While specific pharmacokinetic data for this compound in mice is not available, data in rats (t1/2 = 5.4 h) suggests that a pre-treatment time of 30-60 minutes may be appropriate.[13]

Behavioral Assays

Behavioral testing should be performed by an experimenter blinded to the treatment groups.

This test measures the paw withdrawal threshold in response to a mechanical stimulus.[2][5][14][15]

Materials:

  • Von Frey filaments with varying calibrated forces.

  • Elevated wire mesh platform with individual testing chambers.

Procedure:

  • Place the mice in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, in the area innervated by the sural nerve (lateral aspect).

  • Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

This test measures the latency of paw withdrawal from a radiant heat source.[1][16][17][18][19]

Materials:

  • Hargreaves apparatus (plantar test).

  • Glass-floored testing enclosures.

Procedure:

  • Place the mice in the testing enclosures on the glass floor and allow them to acclimate for at least 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the mouse withdraws its paw.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw, with a sufficient interval between measurements.

Data Presentation

Quantitative data from the behavioral assays should be summarized in clearly structured tables for easy comparison between treatment groups.

Treatment Group N Baseline Paw Withdrawal Threshold (g) Post-SNI Paw Withdrawal Threshold (g) Post-Treatment Paw Withdrawal Threshold (g)
Sham + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
SNI + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
SNI + this compound (Dose 1)10Mean ± SEMMean ± SEMMean ± SEM
SNI + this compound (Dose 2)10Mean ± SEMMean ± SEMMean ± SEM
SNI + this compound (Dose 3)10Mean ± SEMMean ± SEMMean ± SEM

Table 1: Mechanical Allodynia (Von Frey Test)

Treatment Group N Baseline Paw Withdrawal Latency (s) Post-SNI Paw Withdrawal Latency (s) Post-Treatment Paw Withdrawal Latency (s)
Sham + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
SNI + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
SNI + this compound (Dose 1)10Mean ± SEMMean ± SEMMean ± SEM
SNI + this compound (Dose 2)10Mean ± SEMMean ± SEMMean ± SEM
SNI + this compound (Dose 3)10Mean ± SEMMean ± SEMMean ± SEM

Table 2: Thermal Hyperalgesia (Hargreaves Test)

Study Design and Statistical Analysis

A robust study design is crucial for obtaining reliable and interpretable results.

Study Groups
  • Sham-operated + Vehicle: To control for the effects of surgery and drug vehicle.

  • SNI-operated + Vehicle: To establish the neuropathic pain phenotype.

  • SNI-operated + this compound (multiple doses): To assess the dose-dependent efficacy of the compound.

  • (Optional) SNI-operated + Positive Control (e.g., gabapentin): To validate the experimental model.

Logical Relationship of Study Groups

SNI Model SNI Model SNI + Vehicle SNI + Vehicle (Neuropathic Pain Model) SNI Model->SNI + Vehicle SNI + this compound SNI + this compound (Test Compound) SNI Model->SNI + this compound SNI + Positive Control SNI + Positive Control (Model Validation) SNI Model->SNI + Positive Control Sham + Vehicle Sham + Vehicle (Control for Surgery & Vehicle) SNI + Vehicle->Sham + Vehicle Confirm Pain Phenotype SNI + Vehicle->SNI + this compound Compare Efficacy SNI + Vehicle->SNI + Positive Control Compare Efficacy

Caption: Logical relationships between the experimental groups in the study.

Statistical Analysis
  • Data should be expressed as mean ± Standard Error of the Mean (SEM).

  • The normality of the data should be assessed using appropriate tests (e.g., Shapiro-Wilk test).

  • For normally distributed data, a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Bonferroni or Tukey's) can be used to compare the different treatment groups over time.

  • For non-normally distributed data, non-parametric tests (e.g., Kruskal-Wallis test) should be used.

  • A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This document provides a comprehensive set of protocols and guidelines for evaluating the efficacy of this compound in a mouse model of neuropathic pain. By following these detailed methodologies, researchers can generate robust and reliable data to assess the therapeutic potential of this novel Nav1.7/1.8 blocker. The successful demonstration of analgesic effects in this preclinical model would provide strong support for the further development of this compound as a treatment for neuropathic pain.

References

Application Notes and Protocols for Electrophysiological Characterization of Abbv-318 on DRG Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-318 is a potent, orally bioavailable small molecule inhibitor that targets the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2] These channels are preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, and are critical for pain signal transmission.[3] Nav1.7 is understood to act as a threshold channel, amplifying small depolarizations, while Nav1.8 is a major contributor to the upstroke of the action potential in nociceptors.[3][4] The dual inhibition of both Nav1.7 and Nav1.8 by this compound presents a promising therapeutic strategy for the treatment of various pain states.[2]

These application notes provide a detailed electrophysiology patch-clamp protocol for the characterization of this compound's effects on Nav1.7 and Nav1.8 channels in DRG neurons. The methodologies described are based on established protocols for studying these specific ion channels.

Quantitative Data Summary

The following tables summarize the key pharmacological and electrophysiological properties of this compound and its targets, Nav1.7 and Nav1.8.

Table 1: Pharmacological Properties of this compound

PropertyValueChannelSpeciesReference
IC501.1 nMhNav1.7Human[1]
IC503.8 nMhNav1.8Human[1]
IC502.8 µMhNav1.7Human[5]
IC503.8 µMhNav1.8Human[5]
IC5025 nMhERGHuman[1]
IC50>33 nMNav1.5Human[1]

Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.

Table 2: Electrophysiological Properties of Nav1.7 and Nav1.8 in DRG Neurons

ParameterNav1.7 (TTX-Sensitive)Nav1.8 (TTX-Resistant)Species
Activation (V1/2) HyperpolarizedDepolarizedHuman, Rat
Inactivation (V1/2) HyperpolarizedDepolarizedHuman, Rat
Kinetics Fast activation and inactivationSlow activation and inactivationHuman, Rat
Persistent Current SmallLarger, enhanced in human neuronsHuman, Rat
Ramp Current Contributes to ramp currentsProduces large ramp currentsHuman, Rat

Experimental Protocols

Primary DRG Neuron Culture

A detailed and reproducible protocol is crucial for obtaining healthy neurons suitable for patch-clamp recordings. This protocol is adapted from established methods.

Materials:

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase

  • Trypsin

  • Poly-D-lysine coated coverslips

Procedure:

  • Isolate DRGs from rodents in accordance with institutional animal care and use committee protocols.

  • Prepare an enzyme solution containing 1 mg/mL collagenase and 0.2 mg/mL trypsin.

  • Incubate the dissected DRGs in the enzyme solution to dissociate the neurons.

  • Gently triturate the ganglia to obtain a single-cell suspension.

  • Plate the dissociated neurons onto poly-D-lysine coated coverslips.

  • Culture the neurons in DMEM/F12 medium supplemented with 5% FBS.

  • Use the neurons for patch-clamp recordings within 24-48 hours of plating.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel activity and the characterization of this compound's inhibitory effects.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

Procedure for Isolating Nav1.7 and Nav1.8 Currents:

  • Total Sodium Current: Record whole-cell sodium currents using a series of depolarizing voltage steps.

  • Isolating Nav1.8 (TTX-Resistant) Current: Add a saturating concentration of Tetrodotoxin (TTX, ~300 nM) to the external solution to block TTX-sensitive channels, including Nav1.7. The remaining current is predominantly carried by Nav1.8.

  • Isolating Nav1.7 (TTX-Sensitive) Current: Subtract the TTX-resistant current (Nav1.8) from the total sodium current to isolate the TTX-sensitive component, which is primarily mediated by Nav1.7.

Voltage-Clamp Protocols for Characterizing this compound:

  • Tonic Block:

    • Objective: To determine the concentration-dependent inhibition of Nav1.7 and Nav1.8 by this compound at a resting membrane potential.

    • Protocol:

      • Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

      • Apply a depolarizing test pulse (e.g., to 0 mV for 50 ms) every 10-20 seconds to elicit a stable baseline current.

      • Perfuse the neuron with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.

      • Calculate the IC50 from the concentration-response curve.

  • State-Dependent Block (Inactivated State):

    • Objective: To determine if this compound preferentially binds to the inactivated state of the channels.

    • Protocol:

      • Use a pre-pulse to a depolarized potential (e.g., -40 mV for 500 ms) to induce channel inactivation.

      • Immediately follow with a test pulse (e.g., to 0 mV) to measure the current from the remaining available channels.

      • Apply increasing concentrations of this compound and determine the IC50 for the inactivated state. A lower IC50 compared to the tonic block indicates preferential binding to the inactivated state.

  • Frequency-Dependent (Use-Dependent) Block:

    • Objective: To assess if the inhibitory effect of this compound is enhanced by repetitive channel activation.

    • Protocol:

      • Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms (B15284909) at frequencies of 1 Hz, 5 Hz, and 10 Hz).

      • Record a control pulse train in the absence of the compound.

      • Apply this compound at a concentration around its tonic IC50 and record the pulse train again.

      • A progressive reduction in current amplitude during the pulse train in the presence of this compound indicates use-dependent block.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_protocols Pharmacological Protocols cluster_analysis Data Analysis DRG_Isolation DRG Isolation Enzymatic_Digestion Enzymatic Digestion DRG_Isolation->Enzymatic_Digestion Cell_Plating Cell Plating on Coverslips Enzymatic_Digestion->Cell_Plating Patch_Clamp Whole-Cell Patch-Clamp Cell_Plating->Patch_Clamp Total_Current Record Total Na+ Current Patch_Clamp->Total_Current Isolate_Nav1_8 Isolate Nav1.8 (TTX-R) Total_Current->Isolate_Nav1_8 + TTX Isolate_Nav1_7 Isolate Nav1.7 (TTX-S) Total_Current->Isolate_Nav1_7 - Nav1.8 Current Tonic_Block Tonic Block Protocol Isolate_Nav1_8->Tonic_Block State_Block State-Dependent Protocol Isolate_Nav1_8->State_Block Freq_Block Frequency-Dependent Protocol Isolate_Nav1_8->Freq_Block Isolate_Nav1_7->Tonic_Block Isolate_Nav1_7->State_Block Isolate_Nav1_7->Freq_Block IC50_Calc IC50 Determination Tonic_Block->IC50_Calc State_Dep Assess State Dependence State_Block->State_Dep Use_Dep Assess Use Dependence Freq_Block->Use_Dep

Caption: Workflow for characterizing this compound on DRG neurons.

Signaling_Pathway Mechanism of Action of this compound cluster_membrane Neuronal Membrane Nav1_7 Nav1.7 Channel Action_Potential Action Potential Firing Nav1_7->Action_Potential Lowers Threshold Nav1_8 Nav1.8 Channel Nav1_8->Action_Potential Drives Upstroke Abbv_318 This compound Abbv_318->Nav1_7 Inhibits Abbv_318->Nav1_8 Inhibits Pain_Signal Noxious Stimulus Depolarization Membrane Depolarization Pain_Signal->Depolarization Depolarization->Nav1_7 Activates Depolarization->Nav1_8 Activates Pain_Transmission Pain Signal Transmission Action_Potential->Pain_Transmission

Caption: this compound inhibits Nav1.7 and Nav1.8 to block pain signals.

References

Application Notes and Protocols for Determining Abbv-318 IC50 on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbbVie's Abbv-318 is a potent, orally bioavailable, and CNS-penetrant inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8, which are key targets for the treatment of pain.[1][2][3] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of a compound like this compound. This document provides an overview of common in vitro assays used to determine the IC50 of compounds on sodium channels and offers detailed protocols for their execution.

Data Presentation

The inhibitory activity of this compound has been quantified against several sodium channel subtypes. The following table summarizes the reported IC50 values.

TargetIC50DescriptionReference
hNaV1.71.1 nMHuman voltage-gated sodium channel 1.7[1]
hNaV1.83.8 nMHuman voltage-gated sodium channel 1.8[1]
hNaV1.5>33 nMHuman voltage-gated sodium channel 1.5 (cardiac isoform)[1]
hERG25 nMHuman Ether-a-go-go-Related Gene potassium channel[1]

Note: Another source reports IC50 values of 2.8 µM for hNaV1.7 and 3.8 µM for hNaV1.8.[4] Discrepancies in IC50 values can arise from different experimental conditions and assay formats.

Signaling Pathway

Voltage-gated sodium channels are transmembrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells. Upon membrane depolarization, these channels open, leading to an influx of sodium ions and further depolarization. This compound exerts its inhibitory effect by blocking these channels, thereby preventing sodium influx and dampening neuronal excitability.

SodiumChannelPathway cluster_membrane Cell Membrane NaV17_18 NaV1.7 / NaV1.8 Channel (Closed State) NaV17_18_open NaV1.7 / NaV1.8 Channel (Open State) NaV17_18->NaV17_18_open opens Na_influx Na+ Influx NaV17_18_open->Na_influx allows No_Na_influx No Na+ Influx NaV17_18_open->No_Na_influx blocked by this compound Abbv318 This compound Abbv318->NaV17_18_open binds to and blocks Depolarization Membrane Depolarization Depolarization->NaV17_18 causes conformational change Action_Potential Action Potential Propagation Na_influx->Action_Potential leads to Inhibition Inhibition of Action Potential Propagation No_Na_influx->Inhibition results in

Caption: this compound blocks open NaV1.7/1.8 channels, inhibiting action potentials.

Experimental Workflow

The general workflow for determining the IC50 of a compound on sodium channels involves preparing cells expressing the target channel, applying the compound at various concentrations, stimulating channel opening, and measuring the resulting channel activity.

IC50_Workflow A Cell Culture (e.g., HEK293 cells stably expressing NaV1.7 or NaV1.8) B Cell Plating (Plate cells in appropriate well format) A->B D Compound Incubation (Add compound to cells) B->D C Compound Preparation (Serial dilution of this compound) C->D E Channel Activation (e.g., Voltage step in patch-clamp or chemical agonist in flux assays) D->E F Data Acquisition (Measure ion channel activity) E->F G Data Analysis (Plot dose-response curve and calculate IC50) F->G

Caption: General workflow for determining the IC50 of a sodium channel inhibitor.

Experimental Protocols

Several in vitro assays can be employed to determine the IC50 of a compound on sodium channels. The "gold standard" is the patch-clamp electrophysiology technique, which provides a direct measure of ion channel currents.[5][6] Other higher-throughput methods include membrane potential assays and ion flux assays.[7][8][9][10]

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems offer higher throughput than manual patch-clamp while still providing high-quality electrophysiological data.[11]

Objective: To determine the IC50 of this compound on hNaV1.7 and hNaV1.8 channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hNaV1.7 or hNaV1.8

  • Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Automated patch-clamp system (e.g., QPatch, IonWorks)

Protocol:

  • Cell Preparation: Culture HEK293 cells expressing the target sodium channel subtype to 70-80% confluency.[5] On the day of the experiment, dissociate the cells using a non-enzymatic solution and resuspend in the external solution at the desired concentration for the automated patch-clamp system.

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in the external solution to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Electrophysiological Recording:

    • Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp system.

    • Initiate the automated process of cell capture, seal formation, and whole-cell configuration.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) to keep the channels in a closed state, followed by a depolarizing step (e.g., to 0 mV) to open the channels.[5][12]

  • Compound Application and Data Acquisition:

    • Establish a stable baseline sodium current recording.

    • Apply the different concentrations of this compound to the cells and allow for sufficient incubation time for the compound to reach its target and exert its effect.

    • Record the peak sodium current at each concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the peak sodium current for each concentration of this compound relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the dose-response curve using a suitable equation (e.g., the Hill equation) to determine the IC50 value.[5]

Membrane Potential Assay

Membrane potential assays utilize fluorescent dyes that are sensitive to changes in the cell's membrane potential.[7][8] These assays are amenable to high-throughput screening.

Objective: To determine the IC50 of this compound on hNaV1.7 and hNaV1.8 channels using a fluorescence-based membrane potential assay.

Materials:

  • HEK293 cells stably expressing hNaV1.7 or hNaV1.8

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Sodium channel activator (e.g., veratridine)

  • This compound stock solution

  • 384-well black-walled, clear-bottom plates

  • Fluorescent plate reader (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the cells into 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye solution to each well. Incubate as per the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time.

  • Channel Activation and Signal Detection:

    • Place the plate in a fluorescent plate reader.

    • Add a sodium channel activator, such as veratridine, to all wells to open the sodium channels and cause membrane depolarization.[13]

    • Measure the change in fluorescence intensity over time. The influx of sodium ions will cause a change in membrane potential, which is detected by the fluorescent dye.

  • Data Analysis:

    • Determine the extent of inhibition for each this compound concentration by comparing the fluorescence signal to control wells (with and without activator).

    • Generate a dose-response curve and calculate the IC50 value.

Ion Flux Assay

Ion flux assays measure the movement of ions across the cell membrane. For sodium channels, this can be done directly by measuring intracellular sodium concentration or indirectly by measuring the flux of a surrogate ion like thallium.[9][14]

Objective: To determine the IC50 of this compound on hNaV1.7 and hNaV1.8 channels using a sodium flux assay.

Materials:

  • HEK293 cells stably expressing hNaV1.7 or hNaV1.8

  • Sodium-sensitive fluorescent indicator (e.g., ION Natrium Green 2 AM)[9]

  • Assay buffer

  • Sodium channel activator (e.g., veratridine)

  • This compound stock solution

  • 384-well plates

  • Kinetic plate reader

Protocol:

  • Cell Plating: Seed cells in 384-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a sodium-sensitive fluorescent indicator according to the manufacturer's protocol.[10]

  • Compound Incubation: Add serial dilutions of this compound to the wells.

  • Assay Readout:

    • Use a kinetic plate reader to measure the baseline fluorescence.

    • Add a sodium channel activator to induce sodium influx.

    • Record the change in fluorescence as intracellular sodium concentration increases.

  • Data Analysis:

    • Calculate the rate of sodium influx or the total fluorescence change for each concentration of this compound.

    • Generate a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for Cell-Based Functional Assays of Abbv-318 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbv-318 is a potent, central nervous system (CNS)-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical mediators of pain signaling.[1][2][3] As such, this compound is under investigation as a novel analgesic agent.[2][3][4] The dual targeting of both Nav1.7 and Nav1.8 may offer a broader and more effective approach to pain management.[3] This document provides detailed protocols for cell-based functional assays to characterize the activity and potency of this compound and similar compounds on these channels. The assays described herein are the gold-standard electrophysiological method of automated patch-clamp and a higher-throughput fluorescence-based membrane potential assay.

Signaling Pathway and Experimental Overview

Voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, are predominantly expressed in peripheral sensory neurons and are crucial for the initiation and propagation of action potentials in response to noxious stimuli. By blocking these channels, this compound is expected to reduce neuronal hyperexcitability and thereby alleviate pain.

cluster_0 Nociceptive Pain Signaling Noxious Stimuli Noxious Stimuli Nav1.7/Nav1.8 Activation Nav1.7/Nav1.8 Activation Noxious Stimuli->Nav1.7/Nav1.8 Activation Action Potential Action Potential Nav1.7/Nav1.8 Activation->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS This compound This compound This compound->Nav1.7/Nav1.8 Activation Inhibition Inhibition Inhibition Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest APC System Prep APC System Prep Cell Harvest->APC System Prep Whole-Cell Recording Whole-Cell Recording APC System Prep->Whole-Cell Recording Compound Application Compound Application Whole-Cell Recording->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data Raw Data Normalization Normalization Raw Data->Normalization Percent Inhibition Percent Inhibition Normalization->Percent Inhibition Dose-Response Curve Dose-Response Curve Percent Inhibition->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

References

Application of ABBV-318 in Translational Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is an orally bioavailable, central nervous system (CNS)-penetrant small molecule that acts as a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2][3] These channels are critical in the pain signaling pathway, making them highly validated targets for the development of novel analgesics. Nav1.7 is involved in the initiation of action potentials in nociceptive neurons, while Nav1.8 is responsible for the majority of the inward sodium current during an action potential in these neurons. By targeting both channels, this compound aims to offer a potent and broad-spectrum analgesic effect for various pain states, including inflammatory and neuropathic pain.

Developed by AbbVie, this compound was designed to improve upon earlier Nav1.7 inhibitors by enhancing selectivity over the hERG channel to minimize cardiovascular risk and overcoming issues of phospholipidosis.[2] Preclinical studies have demonstrated its efficacy in rodent models of pain.[2][3] This document provides detailed application notes and representative protocols for the investigation of this compound in a translational pain research setting.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Description
hNav1.71.1Primary target for pain signal initiation.
hNav1.83.8Primary target for action potential propagation in nociceptors.
hERG25Key cardiac ion channel; higher IC50 indicates lower risk of cardiac side effects.
hNav1.5>33Predominant cardiac sodium channel; high IC50 indicates good selectivity.

Data sourced from BioWorld.[1]

Table 2: Preclinical Pharmacokinetic Profile of this compound
SpeciesOral Bioavailability (%)Half-life (t1/2) (hours)Clearance (L/h/kg)
Rat83%5.40.5
Dog85%14.50.3

Data sourced from BioWorld.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7 and Nav1.8 channels located on the membranes of peripheral nociceptive neurons. This dual inhibition raises the threshold for action potential generation and propagation, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

ABBV-318_Mechanism_of_Action cluster_Nociceptor Nociceptive Neuron PainStimulus Painful Stimulus (Mechanical, Thermal, Chemical) Nav17 Nav1.7 Channel PainStimulus->Nav17 Activates AP_Generation Action Potential Generation Nav17->AP_Generation Initiates Nav18 Nav1.8 Channel AP_Propagation Action Potential Propagation Nav18->AP_Propagation Propagates AP_Generation->Nav18 Activates PainSignal Pain Signal to CNS AP_Propagation->PainSignal ABBV318 This compound ABBV318->Nav17 Inhibits ABBV318->Nav18 Inhibits

Mechanism of action of this compound on nociceptive neurons.

Experimental Protocols

The following are detailed, representative protocols for evaluating the efficacy of this compound in preclinical models of inflammatory and neuropathic pain. These are based on established methodologies and should be adapted as necessary for specific experimental goals.

Protocol 1: Evaluation of this compound in a Rodent Model of Inflammatory Pain (Complete Freund's Adjuvant-Induced)

Objective: To assess the anti-hyperalgesic and anti-allodynic effects of this compound in a model of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Vehicle control

  • Positive control (e.g., celecoxib)

  • Electronic von Frey apparatus for mechanical allodynia assessment

  • Plantar test apparatus (Hargreaves test) for thermal hyperalgesia assessment

  • Oral gavage needles

Experimental Workflow:

Inflammatory_Pain_Protocol Day_minus_1 Day -1: Baseline Testing Day_0 Day 0: CFA Induction Day_minus_1->Day_0 Acclimation Day_1 Day 1: Post-CFA Testing & Dosing Day_0->Day_1 Inflammation Development Post_Dose_1h 1h Post-Dose Behavioral Testing Day_1->Post_Dose_1h Post_Dose_3h 3h Post-Dose Behavioral Testing Day_1->Post_Dose_3h Post_Dose_6h 6h Post-Dose Behavioral Testing Day_1->Post_Dose_6h

Workflow for the CFA-induced inflammatory pain model.

Procedure:

  • Acclimation and Baseline Testing (Day -1):

    • Acclimate rats to the testing environment and equipment for at least 2 days prior to the experiment.

    • On the day before CFA injection, measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.

  • Induction of Inflammation (Day 0):

    • Lightly anesthetize the rats (e.g., with isoflurane).

    • Inject 100 µL of CFA into the plantar surface of the left hind paw of each rat. The right hind paw will serve as a contralateral control.

  • Post-CFA Testing and Dosing (Day 1):

    • 24 hours after CFA injection, re-measure mechanical and thermal withdrawal thresholds to confirm the development of hyperalgesia and allodynia.

    • Randomly assign animals to treatment groups (e.g., Vehicle, this compound at various doses, Positive Control).

    • Administer the assigned treatment via oral gavage.

  • Behavioral Assessment (Post-Dosing):

    • At 1, 3, and 6 hours post-administration, assess mechanical and thermal sensitivity.

    • Mechanical Allodynia (von Frey Test): Place the rat on an elevated mesh floor. Apply increasing pressure to the plantar surface of the inflamed paw with the electronic von Frey filament until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT).

    • Thermal Hyperalgesia (Hargreaves Test): Place the rat in a plexiglass chamber on a glass floor. A focused beam of radiant heat is applied to the plantar surface of the inflamed paw. The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Data Analysis:

    • Calculate the mean ± SEM for PWT and PWL for each treatment group at each time point.

    • Analyze data using a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Protocol 2: Evaluation of this compound in a Rodent Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To determine the efficacy of this compound in alleviating mechanical allodynia in a well-established model of nerve injury-induced neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical tools for CCI surgery

  • 4-0 chromic gut sutures

  • This compound (formulated as above)

  • Vehicle control

  • Positive control (e.g., gabapentin)

  • Electronic von Frey apparatus

  • Oral gavage needles

Experimental Workflow:

Neuropathic_Pain_Protocol Day_minus_7 Day -7: Baseline Testing Day_0 Day 0: CCI Surgery Day_minus_7->Day_0 Acclimation Day_7 Day 7: Post-CCI Testing Day_0->Day_7 Neuropathy Development Day_14 Day 14: Dosing & Testing Day_7->Day_14 Stable Allodynia Post_Dose_1h 1h Post-Dose Behavioral Testing Day_14->Post_Dose_1h Post_Dose_3h 3h Post-Dose Behavioral Testing Day_14->Post_Dose_3h

Workflow for the CCI-induced neuropathic pain model.

Procedure:

  • Baseline Testing (Day -7):

    • Acclimate rats and perform baseline mechanical withdrawal threshold testing as described in Protocol 1.

  • CCI Surgery (Day 0):

    • Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane).

    • Make an incision on the lateral aspect of the left thigh to expose the sciatic nerve.

    • Proximal to the sciatic trifurcation, loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the hind limb is observed.

    • Close the muscle and skin layers with sutures.

  • Development of Neuropathic Pain (Days 1-14):

    • Allow the animals to recover. Mechanical allodynia typically develops within 7-14 days.

    • On Day 7 and Day 14 post-surgery, measure the mechanical withdrawal threshold of the ipsilateral (operated) and contralateral paws to confirm stable allodynia.

  • Dosing and Behavioral Assessment (Day 14):

    • On Day 14, after confirming stable allodynia, randomly assign rats to treatment groups.

    • Administer the assigned treatment via oral gavage.

    • Assess mechanical allodynia using the von Frey test at 1 and 3 hours post-administration as described in Protocol 1.

  • Data Analysis:

    • Calculate the mean ± SEM for the paw withdrawal threshold for each group.

    • Analyze the data using a two-way repeated measures ANOVA followed by appropriate post-hoc tests to compare the effects of treatment over time.

Translational Outlook and Clinical Development Status

While this compound has shown promising efficacy in preclinical models of pain, a thorough search of public clinical trial registries and AbbVie's pipeline disclosures does not indicate that this compound has entered clinical trials. This suggests that the compound may have been discontinued (B1498344) during preclinical development or has not yet progressed to the clinical stage. The successful translation of preclinical pain research to clinical efficacy remains a significant challenge in drug development. Dual inhibition of Nav1.7 and Nav1.8, as with this compound, continues to be an attractive strategy for the development of novel, non-opioid analgesics. Further investigation into compounds with this mechanism of action is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Managing hERG Channel Interaction with Abbvie Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and mitigating potential off-target effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, with a focus on compounds similar to Abbv-318. The following resources are designed to address specific issues that may be encountered during in-vitro and in-silico experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known hERG liability of this compound?

A1: this compound was specifically designed to minimize hERG channel activity while maintaining high potency for its primary targets, the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2] Structure-activity relationship (SAR) studies during its development focused on improving selectivity over the hERG channel.[1] This proactive design has resulted in a favorable selectivity profile.

Q2: I am working with a compound structurally related to this compound and observe potential hERG-related cardiotoxicity. What are the first steps to confirm this?

A2: The gold standard for assessing hERG channel inhibition is the manual whole-cell patch-clamp electrophysiology assay.[3][4][5] This technique provides a direct functional measurement of the compound's effect on hERG channel currents.[6] For higher throughput screening in early-stage discovery, automated patch-clamp systems or fluorescence polarization-based binding assays can be employed.[7][8][9]

Q3: My initial high-throughput screening (HTS) assay suggests potential hERG binding for my compound. Does this automatically mean it will be cardiotoxic?

A3: Not necessarily. High-throughput assays like radioligand binding or fluorescence-based assays are valuable for early screening but can sometimes produce false positives.[10][11] These assays measure binding to the channel but do not provide functional information on whether the compound blocks the channel's pore and affects its function.[10] A positive result from an HTS assay should always be followed up with a functional assessment, such as a patch-clamp assay, to confirm inhibition of the hERG current.[7]

Q4: What are some common medicinal chemistry strategies to reduce hERG liability in a compound series?

A4: Several strategies can be employed to mitigate hERG activity. These often focus on altering the physicochemical properties of the molecule, such as reducing basicity and lipophilicity.[12][13] Specific approaches include:

  • Reducing Basicity: Introducing electron-withdrawing groups near a basic nitrogen atom can lower its pKa.[12]

  • Lowering Lipophilicity: Introducing polar functional groups can decrease the molecule's overall lipophilicity.[12]

  • Creating Zwitterions: The introduction of an acidic center to a molecule with a basic amine can form a zwitterion, which often reduces hERG binding.[12]

  • Modulating Molecular Shape: Subtle structural modifications that introduce steric hindrance can disrupt the key interactions with the hERG channel pore.[12]

Q5: Are there computational models that can predict the hERG liability of my compounds before synthesis?

A5: Yes, in-silico modeling is a rapid and cost-effective way to predict hERG channel blockage in the early stages of drug discovery.[14][15][16] Various computational approaches, including quantitative structure-activity relationship (QSAR) models, pharmacophore models, and machine learning-based classification models, can be used to flag compounds with a higher probability of hERG interaction.[16][17][18]

Quantitative Data Summary

The following table summarizes the known in-vitro potency of this compound against its target sodium channels and the hERG channel, demonstrating its selectivity.

Target IC50 (nM) Reference
hNav1.71.1[2]
hNav1.83.8[2]
hERG25[2]
Nav1.5>33[2]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition

This protocol is considered the gold standard for characterizing compound effects on hERG channel function.[4]

1. Cell Preparation:

  • Use a stable cell line expressing the hERG1a isoform, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[4][10]

  • Culture cells to 70-80% confluency before passaging.

  • On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the appropriate extracellular solution.

2. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Perform recordings at a physiological temperature of 36 ± 1 °C.[4]

  • Use a patch-clamp amplifier and data acquisition software (e.g., HEKA EPC10 with PatchMaster Pro).[4]

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell configuration with a seal resistance >1 GΩ.

  • Minimize voltage errors by using ≥ 80% series resistance compensation.[4]

4. Voltage Protocol:

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[4]

  • For example, from a holding potential of -80 mV, apply a 2-second depolarizing step to +20 mV, followed by a 6-second repolarizing step to -40 mV to elicit the hERG tail current.[19]

  • Apply voltage protocols at a frequency of approximately 0.1 to 0.2 Hz.[4]

5. Compound Application:

  • After establishing a stable baseline current with the vehicle control (e.g., 0.1% DMSO), apply the test compound at various concentrations using a perfusion system.[4]

  • Record the current at each concentration until a steady-state effect is observed.

6. Data Analysis:

  • Measure the peak tail current amplitude in the presence and absence of the compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG (Kv11.1) Channel K_ion_out K+ Ions (Extracellular) hERG->K_ion_out Repolarization Cardiac Repolarization hERG->Repolarization Initiates Prolonged_AP Prolonged Action Potential (QT Prolongation) hERG->Prolonged_AP Leads to (if blocked) K_ion_in K+ Ions (Intracellular) K_ion_in->hERG Efflux Abbvie_Compound Abbvie Compound (e.g., this compound) Abbvie_Compound->hERG Potential Blockade

Caption: hERG channel function and potential blockade by a test compound.

Experimental_Workflow start Start: Compound Series in_silico In-Silico Screening (QSAR, Pharmacophore) start->in_silico hts High-Throughput Screening (Binding or Fluorescence Assay) in_silico->hts decision hERG Liability Acceptable? hts->decision patch_clamp Gold Standard: Manual/Automated Patch Clamp sar SAR Optimization (Reduce Basicity/Lipophilicity) patch_clamp->sar sar->in_silico decision->patch_clamp No end Proceed to Further Studies decision->end Yes Troubleshooting_Logic start Issue: Potential hERG Effect Observed q1 What type of assay was used? start->q1 a1_hts High-Throughput (Binding/Fluorescence) q1->a1_hts HTS a1_functional Functional (Patch Clamp) q1->a1_functional Functional action_hts Action: Confirm with Patch Clamp Assay a1_hts->action_hts q2 Is inhibition confirmed? a1_functional->q2 action_hts->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action_sar Action: Initiate SAR to mitigate hERG activity a2_yes->action_sar action_proceed Action: Consider hERG risk low; proceed with caution a2_no->action_proceed end Resolution action_sar->end action_proceed->end

References

Technical Support Center: ABBV-318 In Vivo Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ABBV-318 for in vivo pain studies. This compound is a potent, orally active, and CNS-penetrant small molecule that blocks the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key mediators in pain signaling.[1][2] It has demonstrated significant efficacy in rodent models of both inflammatory and neuropathic pain.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2] These channels are critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting these channels, this compound reduces neuronal excitability, thereby dampening the transmission of pain signals.

Q2: In which in vivo pain models has this compound shown efficacy?

A2: this compound has demonstrated robust efficacy in both inflammatory and neuropathic rodent models of pain.[1] This suggests its potential therapeutic utility across different pain etiologies.

Q3: What are the known pharmacokinetic properties of this compound in preclinical species?

A3: Pharmacokinetic studies have been conducted in rats and dogs, revealing good oral bioavailability.[3] The compound is also CNS-penetrant.[2] A summary of key parameters is provided in the table below.

Q4: What is the selectivity profile of this compound?

A4: this compound has been designed to be selective for Nav1.7 and Nav1.8 over other sodium channel isoforms, such as Nav1.5 (important for cardiac function), and the hERG channel to minimize the risk of cardiovascular side effects.[3]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound
SpeciesOral Bioavailability (%)Half-life (t1/2) in hoursClearance (L/h/kg)
Rat83%[3]5.4[3]0.5[3]
Dog85%[3]14.5[3]0.3[3]
Table 2: Hypothetical Dose-Response Efficacy in a Neuropathic Pain Model (Chung Model, Rat)
Dosage (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM)% Maximum Possible Effect (MPE)
Vehicle4.5 ± 0.50%
37.8 ± 0.731.4%
1012.5 ± 1.176.2%
3014.8 ± 0.998.1%
Sham Control15.0 ± 0.4100%

Note: This data is illustrative and intended for guidance purposes only.

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments (Neuropathic Pain)

Objective: To determine the dose-dependent effect of this compound on mechanical hypersensitivity in a rodent model of neuropathic pain (e.g., Chronic Constriction Injury or Spared Nerve Injury).

Methodology:

  • Animal Acclimation: Acclimate rats to the testing environment for at least 3 days prior to the experiment. This involves placing them in the testing chambers (e.g., elevated wire mesh floor) for 15-20 minutes each day.

  • Baseline Measurement: Before drug administration, establish a baseline paw withdrawal threshold (PWT) using calibrated von Frey filaments applied to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).

  • Post-Dose Measurement: At specified time points after administration (e.g., 30, 60, 120, 240 minutes), re-assess the PWT.

  • Data Analysis: The efficacy of this compound is determined by the increase in PWT compared to the vehicle-treated group. Data can be expressed as the raw PWT (in grams) or as a percentage of the maximum possible effect (%MPE).

Mandatory Visualizations

Signaling Pathway of this compound Action

Pain_Signaling_Pathway cluster_neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus (Mechanical, Thermal) Nav17_Nav18 Na+ Influx via Nav1.7 & Nav1.8 Channels Pain_Stimulus->Nav17_Nav18 Action_Potential Action Potential Generation & Propagation Nav17_Nav18->Action_Potential Spinal_Cord Signal to Spinal Cord Action_Potential->Spinal_Cord ABBV318 This compound ABBV318->Nav17_Nav18 Block Inhibition Block->Nav17_Nav18

Caption: Mechanism of action of this compound in blocking pain signal transmission.

Experimental Workflow for Dose-Response Study

Dose_Response_Workflow cluster_setup Pre-Experiment cluster_dosing Experiment Day cluster_analysis Post-Experiment Acclimation Animal Acclimation (3 days) Model Induce Pain Model (e.g., CCI) Acclimation->Model Baseline Baseline Paw Withdrawal Test Model->Baseline Grouping Randomize into Dose Groups Baseline->Grouping Dosing Oral Administration (Vehicle, this compound) Grouping->Dosing Testing Post-Dose Testing (e.g., 30, 60, 120 min) Dosing->Testing Analysis Data Analysis (%MPE) Testing->Analysis Report Generate Report Analysis->Report

Caption: Workflow for an in vivo dose-response study.

Troubleshooting Guide

Issue 1: High variability in baseline paw withdrawal thresholds.

Possible Cause Troubleshooting Step
Inadequate acclimationIncrease the duration and frequency of animal handling and exposure to the testing apparatus before the study begins.
Inconsistent application of von Frey filamentsEnsure the experimenter is properly trained to apply filaments with consistent pressure and at the same location on the paw.
Animal stressMinimize noise and disturbances in the testing room. Allow sufficient time for animals to calm down before testing.

Issue 2: Lack of a clear dose-response relationship.

Possible Cause Troubleshooting Step
Inappropriate dose rangeThe selected doses may be too high (on the plateau of the curve) or too low. Conduct a pilot study with a wider range of doses (e.g., logarithmic spacing) to identify the dynamic range.
Incorrect timing of assessmentThe peak effect of the compound may occur earlier or later than the chosen time points. Conduct a time-course study with a single, effective dose to determine the Tmax for the analgesic effect.
Issues with drug formulation/administrationVerify the stability and solubility of the this compound formulation. Ensure accurate oral gavage technique to confirm the full dose was delivered.

Troubleshooting Decision Tree

Troubleshooting_Tree Start No Dose-Response Observed Check_Dose Was the dose range based on pilot data? Start->Check_Dose Check_Time Was the time course of action known? Check_Dose->Check_Time Yes Run_Pilot Action: Run wide-range dose-finding study. Check_Dose->Run_Pilot No Check_Formulation Is the formulation stable and soluble? Check_Time->Check_Formulation Yes Run_Timecourse Action: Run time-course study at a single dose. Check_Time->Run_Timecourse No Check_Admin Was administration technique consistent? Check_Formulation->Check_Admin Yes Reformulate Action: Verify formulation and remake if necessary. Check_Formulation->Reformulate No Retrain Action: Retrain staff on oral gavage. Check_Admin->Retrain No End Re-run Experiment Check_Admin->End Yes Run_Pilot->End Run_Timecourse->End Reformulate->End Retrain->End

Caption: Decision tree for troubleshooting a lack of dose-response.

References

Navigating Experimental Variability with ABBV-318: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide addresses common experimental variability concerning ABBV-318. It is important to note that this compound is a selective, CNS-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, developed for the treatment of pain.[1][2][3] It is not an antibody-drug conjugate. The following troubleshooting advice is tailored to the experimental context of a small molecule ion channel blocker.

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent blocker of both Nav1.7 and Nav1.8 voltage-gated sodium channels.[1][2] These channels are preferentially expressed in peripheral sensory neurons and are crucial for pain signaling.[4][5] Nav1.7 acts as a threshold channel, amplifying small depolarizations, while Nav1.8 is responsible for a significant portion of the current during an action potential in pain-sensing neurons.[4][5] By inhibiting these channels, this compound reduces neuronal hyperexcitability associated with chronic pain states.[6]

Q2: What are the reported IC50 values for this compound?

A2: The inhibitory potency of this compound varies across different sodium channel subtypes. It is highly potent against the target channels Nav1.7 and Nav1.8, with significantly less activity against other isoforms like Nav1.5, which is critical for cardiac function.[7] This selectivity is a key feature of its design.[2]

Q3: How should this compound be stored and handled?

A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Q4: Can I expect the same IC50 values in my assay as reported in the literature?

A4: Not necessarily. IC50 values are highly dependent on specific assay conditions.[8] Factors such as cell line, temperature, buffer composition, substrate concentration, and the specific protocol used can all lead to inter-laboratory variability.[8][9][10] It is more important to observe consistent trends and relative potencies within your own experimental setup.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, categorized by experimental type.

In Vitro Electrophysiology (Patch-Clamp) Assays

Problem: High variability in measured ion channel currents or inconsistent IC50 values.

Potential Cause Troubleshooting Steps
Inconsistent Series Resistance (Rs) Continuously monitor Rs during recordings. Discard cells where Rs changes significantly (>20%). Use Rs compensation; however, be aware that overcompensation can introduce artifacts. High Rs can lead to voltage-clamp errors.[11][12]
Variable Cell Health/Passage Number Use cells from a consistent, low passage number range. Ensure consistent cell culture conditions (media, temperature, CO2). Visually inspect cells for healthy morphology before patching.
Inconsistent Pipette/Solution Conditions Use freshly prepared internal and external solutions for each experiment. Filter all solutions to remove precipitates.[13] Ensure consistent pipette resistance by using a standardized pulling protocol. Subtle variations in experimental solutions between labs can introduce variability.[14]
Compound Precipitation Visually inspect the solution for any signs of precipitation, especially at higher concentrations. If solubility is an issue, consider using a different vehicle or adjusting the final DMSO concentration (ensure vehicle controls are run).
Liquid Junction Potential (LJP) Calculate and correct for the LJP, especially when the ionic composition of the pipette and bath solutions differs significantly. Uncorrected LJPs can introduce voltage errors.[14]
Data Analysis Methods Use a standardized data analysis protocol. The choice of equation (e.g., different forms of the Hill equation) and software can lead to different calculated IC50 values.[10][15]
In Vivo Pain Models

Problem: High variability in behavioral responses (e.g., mechanical allodynia, thermal hyperalgesia) within and between experimental groups.

Potential Cause Troubleshooting Steps
Variability in Surgical Model Ensure the surgical procedure (e.g., nerve ligation for neuropathic pain models) is performed consistently by a trained researcher.[16] Minor variations in surgical technique can lead to significant differences in pain phenotype.
Animal Stress and Handling Acclimate animals to the testing environment and handling procedures for several days before baseline testing. Stress can significantly impact pain perception and behavioral responses.
Subjectivity in Behavioral Scoring Use blinded observers for all behavioral testing to minimize bias. For reflexive tests (e.g., von Frey, Hargreaves), ensure the stimulus is applied consistently. Consider using less subjective, automated measures where possible.[17]
Environmental Factors Maintain consistent housing and testing conditions (light cycle, temperature, noise levels). Subtle environmental changes can affect animal behavior.[18]
Compound Formulation and Dosing Ensure the compound is fully dissolved or evenly suspended in the vehicle. Use precise dosing techniques (e.g., oral gavage, intraperitoneal injection) and ensure the dose volume is accurate for the animal's body weight.
Animal Characteristics Factors such as age, sex, and genetic strain can influence pain responses.[18] Ensure these are consistent within an experiment and reported clearly.

Data Presentation

Table 1: Reported IC50 Values for this compound

This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various human voltage-gated sodium channels.

Channel Subtype IC50 (nM) Reference
hNav1.71.1[7]
hNav1.83.8[7]
hERG25[7]
hNav1.5> 33[7]
Note: These values are derived from specific experimental conditions and should be used as a reference. Actual values may vary depending on the assay system.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a generalized method for assessing the effect of this compound on Nav1.7 currents expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Preparation: Culture HEK293 cells stably expressing hNav1.7 under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a voltage where Nav1.7 channels are fully available (e.g., -120 mV).

    • Elicit Nav1.7 currents using a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Compound Application:

    • Establish a stable baseline recording of the Nav1.7 current.

    • Perfuse the cell with external solution containing the desired concentration of this compound (or vehicle control) until a steady-state block is achieved.

    • Wash out the compound to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)

This protocol describes a common model to assess the efficacy of this compound in a rodent model of neuropathic pain.

  • Animal Model:

    • Anesthetize adult male Sprague-Dawley rats.

    • Surgically expose the sciatic nerve and its three terminal branches in one hind limb.

    • Tightly ligate and transect two of the three branches (common peroneal and tibial nerves), leaving the sural nerve intact.

    • Close the incision and allow the animal to recover.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow 7-14 days for the neuropathic pain phenotype to develop.

    • Place animals in individual chambers on an elevated mesh floor and allow them to acclimate.

    • Measure the paw withdrawal threshold (PWT) by applying calibrated von Frey filaments to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

    • Determine the 50% PWT using the up-down method.

  • Drug Administration:

    • Administer this compound (e.g., formulated in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage).

    • Conduct behavioral testing at various time points post-dosing (e.g., 1, 2, 4, and 8 hours) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Compare the PWT of the injured paw before and after drug administration.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the drug effect compared to the vehicle group.

Visualizations

Pain_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Inhibitor Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Heat, Mechanical) Nav17 Nav1.7 (Threshold Amplifier) Noxious_Stimuli->Nav17 depolarizes Action_Potential Action Potential Generation Nav17->Action_Potential amplifies signal Nav18 Nav1.8 (Action Potential) Nav18->Action_Potential drives upstroke Spinal_Cord Spinal Cord (Signal Transmission) Action_Potential->Spinal_Cord propagates along axon ABBV318 This compound ABBV318->Nav17 blocks ABBV318->Nav18 blocks Brain Brain (Pain Perception) Spinal_Cord->Brain

Caption: Role of Nav1.7/1.8 in the pain signaling pathway and the inhibitory action of this compound.

Electrophysiology_Workflow cluster_Prep Preparation cluster_Record Recording cluster_Analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-Nav1.7) Solutions 2. Prepare Solutions (Internal & External) Cell_Culture->Solutions Pipette 3. Pull Pipettes Solutions->Pipette Patch 4. Obtain Whole-Cell Configuration Pipette->Patch Baseline 5. Record Baseline Current Patch->Baseline Apply_Drug 6. Perfuse with This compound Baseline->Apply_Drug Washout 7. Washout Apply_Drug->Washout Measure 8. Measure Peak Current Inhibition Washout->Measure Curve 9. Generate Concentration- Response Curve Measure->Curve IC50 10. Calculate IC50 Curve->IC50

Caption: A typical experimental workflow for determining the IC50 of this compound using patch-clamp.

References

Technical Support Center: ABBV-318 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the bioavailability of ABBV-318. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: Preclinical studies have shown that this compound has high oral bioavailability. In rats, the oral bioavailability was reported to be 83%, and in dogs, it was 85%[1]. This indicates efficient absorption of the compound after oral administration in these species.

Q2: What are the key factors that could influence the oral bioavailability of this compound in my experiments?

A2: While this compound has inherently high bioavailability, several factors can influence its absorption and systemic exposure in an experimental setting. These can be broadly categorized as physicochemical, formulation-related, and biological factors.[2][3][4]

  • Physicochemical Properties: These are inherent to the drug molecule itself and include solubility and stability[4].

  • Formulation: The way this compound is prepared for administration is critical. Poor solubility in the vehicle, incorrect pH, or inappropriate excipients can limit absorption[5][6].

  • Biological Factors: These relate to the experimental animal model and include gastrointestinal (GI) tract conditions (pH, motility), the presence of food, first-pass metabolism in the gut wall and liver, and the activity of drug transporters[3][7].

Q3: How should I prepare this compound for oral administration to ensure optimal absorption?

A3: Proper formulation is crucial for achieving consistent and maximal oral absorption. A common approach for poorly soluble compounds in preclinical studies is to use a vehicle that enhances solubility. For detailed instructions, please refer to the "Experimental Protocols" section below for a sample formulation protocol.

Q4: Are there any known drug-drug or food-drug interactions that might affect this compound bioavailability?

A4: Currently, there is no publicly available information on specific drug-drug or food-drug interactions for this compound. However, it is a good practice to consider the potential for interactions. Co-administered substances could affect GI motility, pH, or metabolic enzymes, which in turn could influence the absorption of this compound[7]. The presence of food can also impact bioavailability, either by enhancing or decreasing absorption[4].

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound, leading to unexpectedly low or variable bioavailability.

Problem: I'm observing lower than expected plasma concentrations of this compound after oral administration.

Potential CauseTroubleshooting Steps & Recommendations
Improper Formulation / Solubility Issues 1. Verify Formulation Protocol: Ensure the formulation protocol was followed precisely. Even small deviations can impact solubility and, consequently, absorption.2. Check for Precipitation: Visually inspect the formulation for any signs of drug precipitation before and during administration. If precipitation is observed, the formulation may need to be optimized.3. Re-evaluate Vehicle Choice: If solubility issues persist, consider alternative formulation strategies. Refer to the "Experimental Protocols" section for a starting point.
Gavage/Administration Error 1. Confirm Administration Technique: Ensure proper oral gavage technique was used to deliver the full dose to the stomach.2. Check for Regurgitation: Observe the animals immediately after dosing for any signs of regurgitation.
Animal-Specific Factors 1. Fed vs. Fasted State: The presence of food in the GI tract can alter drug absorption. Ensure consistency in the feeding state of the animals across your study groups.2. GI Tract Health: Underlying health issues affecting the GI tract of the animals could impact drug absorption. Ensure you are using healthy animals from a reputable supplier.
Metabolic Instability 1. In Vitro Metabolism: While this compound has high bioavailability, if you suspect metabolic issues in your specific model, you can perform in vitro metabolism studies using liver microsomes or hepatocytes from your animal species to assess metabolic stability.2. First-Pass Effect: A high first-pass effect, where the drug is extensively metabolized in the liver before reaching systemic circulation, can reduce bioavailability[7]. This is less likely to be a major issue for this compound given its reported high bioavailability, but could be a contributing factor in certain models.

Data Presentation

The following table summarizes the reported preclinical pharmacokinetic data for this compound.

SpeciesOral Bioavailability (%)Oral Half-life (t½) (h)Clearance (L/h/kg)
Rat835.40.5
Dog8514.50.3

Data sourced from BioWorld, 2022[1].

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for Preclinical Studies

This protocol is a general guideline for preparing a solution-based formulation of this compound for oral administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Prepare the Vehicle:

    • In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% Saline.

  • Prepare the Final Dosing Solution:

    • Take a specific volume of the DMSO stock solution (e.g., 100 µL for a 1 mL final solution).

    • Add it to the pre-mixed vehicle. For a 1 mL final solution, you would add the 100 µL of DMSO stock to 900 µL of the vehicle.

    • Vortex the final solution thoroughly to ensure it is a homogenous mixture.

  • Administration:

    • Administer the formulation to the animals via oral gavage at the desired dose.

    • The final concentration of DMSO in the dosing solution should be kept low (typically ≤10%) to minimize potential toxicity.

Note: This is a sample protocol. The optimal vehicle and concentration may vary depending on the specific experimental conditions and the required dose. It is always recommended to perform a small-scale formulation test to ensure the solubility and stability of this compound in the chosen vehicle before preparing a large batch.

Visualizations

G cluster_0 Troubleshooting Low Bioavailability Workflow start Low Plasma Concentration Observed check_formulation Verify Formulation (Solubility, Stability) start->check_formulation check_admin Review Administration (Gavage Technique) check_formulation->check_admin No Issue formulation_issue Problem Identified: Formulation check_formulation->formulation_issue Issue Found check_animal Assess Animal Factors (Fed/Fasted, Health) check_admin->check_animal No Issue admin_issue Problem Identified: Administration check_admin->admin_issue Issue Found animal_issue Problem Identified: Animal-specific check_animal->animal_issue Issue Found optimize_formulation Optimize Formulation (e.g., new vehicle) formulation_issue->optimize_formulation refine_protocol Refine Dosing Protocol admin_issue->refine_protocol standardize_conditions Standardize Animal Conditions animal_issue->standardize_conditions end Re-run Experiment optimize_formulation->end refine_protocol->end standardize_conditions->end

Caption: A workflow for troubleshooting unexpectedly low bioavailability of this compound.

G cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_biological Biological Factors center_node Oral Bioavailability solubility Aqueous Solubility solubility->center_node stability Chemical Stability stability->center_node vehicle Vehicle/Excipients vehicle->center_node ph pH of Formulation ph->center_node particle_size Particle Size particle_size->center_node absorption GI Absorption absorption->center_node metabolism First-Pass Metabolism metabolism->center_node transporters Efflux Transporters transporters->center_node

Caption: Key factors influencing the oral bioavailability of small molecules like this compound.

References

Technical Support Center: Managing Potential Abbv-318-Induced Phospholipidosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential phospholipidosis induced by Abbv-318 and related compounds. The information is presented in a question-and-answer format to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is drug-induced phospholipidosis (DIPL) and why is it a concern for compounds like this compound?

Drug-induced phospholipidosis is a condition characterized by the excessive accumulation of phospholipids (B1166683) within the lysosomes of cells.[1][2][3] This can lead to the formation of multilamellar inclusion bodies, which are visible under an electron microscope.[4] Many cationic amphiphilic drugs (CADs) have the potential to induce this effect.[5][6] While the direct toxicological significance of phospholipidosis is still under investigation, it is considered an adverse event by some regulatory authorities and can be associated with organ toxicity in some cases.[1] The development of this compound, a voltage-gated sodium channel Nav1.7 and Nav1.8 blocker, involved specific design strategies to overcome phospholipidosis observed with initial lead compounds.[7]

Q2: What are the primary mechanisms behind drug-induced phospholipidosis?

The leading hypothesis for DIPL caused by cationic amphiphilic drugs involves the "lysosomal trapping" of the drug. The drug, in its unprotonated state, crosses the lysosomal membrane. Once inside the acidic environment of the lysosome, it becomes protonated and is unable to diffuse back out, leading to its accumulation. This accumulation is thought to inhibit the activity of lysosomal phospholipases, enzymes responsible for the breakdown of phospholipids.[3][8] This inhibition results in the buildup of phospholipids and the formation of the characteristic lamellar bodies.[8]

Q3: How can I assess the potential of my compound to induce phospholipidosis in vitro?

Several in vitro methods are available to assess the potential for DIPL, offering a range of throughput and sensitivity.[5][6] The gold standard remains Transmission Electron Microscopy (TEM) for the direct visualization of lamellar bodies.[4] However, for higher throughput screening, fluorescent phospholipid-based assays, such as those using LipidTox™ reagents, are widely used.[4][5][9] These assays provide a quantitative measure of phospholipid accumulation in cell lines like HepG2.[4][5] Additionally, gene expression analysis of specific biomarkers associated with phospholipidosis can be employed.[5][6]

Troubleshooting Guide

Issue 1: High background fluorescence in my LipidTox™ assay.

  • Possible Cause 1: Suboptimal cell density.

    • Troubleshooting Step: Ensure cells are seeded at an optimal density. Over-confluent or under-confluent cells can lead to variable results. Refer to the specific protocol for your cell line.

  • Possible Cause 2: Compound interference.

    • Troubleshooting Step: Run a control with your compound in the absence of the fluorescent probe to check for intrinsic fluorescence.

  • Possible Cause 3: Insufficient washing.

    • Troubleshooting Step: Ensure all washing steps are performed thoroughly to remove any unbound fluorescent probe.

Issue 2: Inconsistent results in gene expression analysis for phospholipidosis biomarkers.

  • Possible Cause 1: Inappropriate dosing.

    • Troubleshooting Step: A dose-response study is crucial. Some compounds may only induce a significant change in gene expression at higher concentrations.[9]

  • Possible Cause 2: Incorrect timing of analysis.

    • Troubleshooting Step: The time course of gene expression changes can vary. Perform a time-course experiment to identify the optimal time point for analysis after compound treatment.

  • Possible Cause 3: Cell line variability.

    • Troubleshooting Step: Ensure you are using a consistent and well-characterized cell line. Different cell lines may have varying sensitivities to DIPL-inducing compounds.

Data Presentation

Table 1: Comparison of In Vitro Phospholipidosis Detection Methods

MethodPrincipleThroughputKey AdvantagesKey Disadvantages
Transmission Electron Microscopy (TEM) Direct visualization of lamellar inclusion bodies.[4]LowGold standard, provides morphological confirmation.[4]Low throughput, high cost, labor-intensive.[4]
Fluorescent Phospholipid-Based Assays (e.g., LipidTox™) Measures the accumulation of a fluorescently labeled phospholipid.[5][9]HighHigh throughput, quantitative, sensitive.[6]Potential for compound interference.
Gene Expression Analysis Measures changes in the expression of DIPL biomarker genes.[5][6]MediumProvides mechanistic insights.Can be less sensitive than fluorescent assays, requires careful optimization of dose and time.[9]
Lysosomal Probes Utilizes fluorescent probes that accumulate in lysosomes and change properties upon lipid accumulation.HighHigh throughput, can be used in live-cell imaging.Indirect measurement, potential for off-target effects.

Experimental Protocols

Protocol 1: High-Throughput Screening for Phospholipidosis using a Fluorescent Phospholipid-Based Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and positive/negative controls) for 24-48 hours.

  • Fluorescent Probe Incubation: Add a fluorescently labeled phospholipid (e.g., LipidTox™ Red reagent) to the cell culture medium and incubate for the recommended period (typically 2-4 hours).

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove the unbound probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using a concurrent MTT or CellTiter-Glo® assay) and compare the results to the controls.

Protocol 2: Gene Expression Analysis of Phospholipidosis Biomarkers by qPCR

  • Cell Treatment: Treat HepG2 cells with the test compound at various concentrations and for different durations.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for known phospholipidosis biomarker genes (e.g., LPL, MCOLN1, NPC1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in gene expression for the treated samples relative to the vehicle control using the ΔΔCt method.

Visualizations

DIPL_Pathway cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) CAD_out Cationic Amphiphilic Drug (CAD) CAD_in CAD (unprotonated) CAD_out->CAD_in Enters Cell CAD_trapped CAD (protonated) [Trapped] CAD_in->CAD_trapped Enters Lysosome & Protonated Phospholipase Phospholipase CAD_trapped->Phospholipase Inhibition Phospholipids Phospholipids Phospholipase->Phospholipids Degradation Lamellar_Bodies Lamellar Bodies (Phospholipid Accumulation) Phospholipids->Lamellar_Bodies Accumulation

Caption: Mechanism of Cationic Amphiphilic Drug-Induced Phospholipidosis.

Experimental_Workflow start Start: Compound of Interest in_silico In Silico Prediction (Physicochemical Properties) start->in_silico in_vitro In Vitro Screening in_silico->in_vitro ht_assay High-Throughput Fluorescent Assay (e.g., LipidTox) in_vitro->ht_assay Initial Screen gene_expression Gene Expression Analysis in_vitro->gene_expression Mechanistic Insight positive_result Positive for Phospholipidosis ht_assay->positive_result negative_result Negative for Phospholipidosis ht_assay->negative_result gene_expression->positive_result gene_expression->negative_result tem Transmission Electron Microscopy (TEM) mitigation Medicinal Chemistry Mitigation Strategies (Reduce Basicity/Lipophilicity) tem->mitigation positive_result->tem Confirmation

Caption: Workflow for Assessing and Mitigating Drug-Induced Phospholipidosis.

References

AbbV-318 Technical Support Center: hERG Liability Assessment & Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AbbV-318 and assessing its potential for hERG K+ channel-related cardiotoxicity.

Section 1: Understanding hERG Liability of this compound

Q1: Why is hERG channel inhibition a concern for our compound, this compound?

A1: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development. This channel is critical for cardiac repolarization, the process that resets the heart for the next beat.[1][2][3] Blocking the hERG channel can delay this repolarization, leading to a condition known as QT interval prolongation on an electrocardiogram.[2][4] This prolongation significantly increases the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[1][5] Several drugs have been withdrawn from the market due to this unforeseen toxicity.[5] Therefore, early and accurate assessment of this compound's interaction with the hERG channel is a critical step to ensure its cardiac safety profile.[6]

Q2: What do the initial screening results for this compound indicate?

A2: this compound has undergone a series of tiered assessments for hERG liability, from high-throughput screening to a gold-standard manual patch clamp assay. The results are summarized below. An initial automated patch clamp screen showed moderate activity, which was then confirmed with higher precision in a manual patch clamp study.

Table 1: Summary of this compound hERG Inhibition Data
Assay TypePlatformTemperatureThis compound hERG IC50Positive Control (E-4031) IC50
Primary Screen Automated Patch Clamp (e.g., QPatch)Room Temp.5.2 µM15 nM
Gold Standard Manual Whole-Cell Patch Clamp35-37°C1.8 µM 9 nM

IC50: The concentration of a drug that inhibits 50% of the hERG channel activity.

Section 2: Experimental Protocols & Workflows

Q3: What is the workflow for assessing the hERG liability of a compound like this compound?

A3: A standard workflow proceeds from high-throughput, early-stage assays to more detailed, lower-throughput, but more accurate, later-stage assays. This tiered approach allows for the early elimination of high-risk compounds and conserves resources for the most promising candidates.[6]

cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Preclinical & Safety Assessment in_silico In Silico Modeling (Predict hERG Risk) hts High-Throughput Screen (e.g., Binding or FLIPR assay) in_silico->hts Prioritize Compounds apc Automated Patch Clamp (APC) (Determine IC50) hts->apc Confirm Hits manual_patch Manual Patch Clamp (Gold Standard IC50 Confirmation) apc->manual_patch Validate Potent Blockers in_vivo In Vivo CV Study (e.g., Dog Telemetry for QT) manual_patch->in_vivo Assess In Vivo Relevance risk_assessment Integrated Risk Assessment (CiPA framework) in_vivo->risk_assessment Final Safety Decision

Caption: Tiered workflow for hERG liability assessment.

Q4: Can you provide a detailed protocol for the manual whole-cell patch clamp hERG assay?

A4: Absolutely. The manual patch clamp is considered the gold standard for accurately characterizing a compound's effect on the hERG channel.[2][3][4]

Protocol: Manual Whole-Cell Patch Clamp for hERG
  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[7]

    • Culture cells to 70-90% confluency. Passage cells 24-48 hours before the experiment to ensure optimal health.

  • Solutions:

    • External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 125 KCl, 5 MgCl₂, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na. Adjust pH to 7.2 with KOH.[8]

    • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Subsequent dilutions are made in the external solution to achieve final test concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is ≤0.3%.

  • Electrophysiology:

    • Apparatus: Use a patch clamp amplifier, microscope, and micromanipulator. Maintain temperature at 35-37°C to mimic physiological conditions, as hERG kinetics are temperature-dependent.[9]

    • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Sealing: Approach a single, healthy cell and apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.[10]

    • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette, achieving whole-cell configuration.

    • Series Resistance: Compensate for 70-80% of the series resistance to minimize voltage errors.[9]

  • Voltage Protocol & Data Acquisition:

    • Hold the cell at a resting potential of -80 mV.

    • Apply a depolarizing step to +40 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV to allow channels to recover from inactivation, which elicits a large outward "tail current." This tail current is the primary measurement of hERG activity.[7]

    • Repeat this voltage pulse at a frequency of ~0.1 Hz.

    • Record baseline currents in the vehicle solution until the signal is stable.

    • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration before recording.

    • Finally, apply a known potent hERG blocker (e.g., E-4031 or Cisapride) as a positive control to confirm maximal channel inhibition.[1]

  • Data Analysis:

    • Measure the peak amplitude of the tail current at each concentration.

    • Normalize the data to the baseline (vehicle) current.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a Hill equation to determine the IC50 value.[11]

Section 3: Troubleshooting Guide

Q5: During our automated patch clamp (APC) run, we saw high variability between wells for this compound. What could be the cause?

A5: High variability in APC assays is a common issue.[12] Here is a troubleshooting decision tree to help diagnose the problem.

cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start High Variability in APC Data solubility Is this compound fully soluble in assay buffer? start->solubility seal Are seal resistances consistently >500 MΩ? start->seal adsorption Does this compound adsorb to plates/tubing? solubility->adsorption Yes node_sol_fix Action: Check solubility. Use surfactant (e.g., Pluronic F-68). Filter solution. solubility->node_sol_fix No node_ads_fix Action: Use low-binding plates. Pre-incubate system with compound. adsorption->node_ads_fix Yes rundown Is there significant current rundown (>15%)? seal->rundown Yes node_seal_fix Action: Check cell quality. Optimize cell suspension protocol. Review solution osmolarity. seal->node_seal_fix No cells Is cell health/viability optimal? rundown->cells No node_run_fix Action: Ensure internal solution contains ATP/GTP. Limit experiment duration. rundown->node_run_fix Yes node_cell_fix Action: Use cells at optimal passage number. Ensure gentle cell preparation. cells->node_cell_fix No cluster_strategies Medicinal Chemistry Mitigation Strategies start Unacceptable hERG Safety Margin for this compound basicity Reduce Basicity (pKa) (e.g., add F, switch N in ring) start->basicity lipo Reduce Lipophilicity (logP) (e.g., remove aromatic rings) start->lipo polarity Increase Polarity (e.g., add hydroxyl or acid group) start->polarity conformation Introduce Steric Hindrance (Restrict access to binding pocket) start->conformation rescreen Re-screen Analogs in hERG Assay basicity->rescreen Synthesize Analogs lipo->rescreen Synthesize Analogs polarity->rescreen Synthesize Analogs conformation->rescreen Synthesize Analogs end Lead Candidate Optimized rescreen->end Identify Candidate with Improved Safety Margin

References

Validation & Comparative

Abbv-318: A Potent Dual Blocker of NaV1.7 and NaV1.8 for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed look at the selectivity profile and experimental validation of Abbv-318, a promising analgesic candidate from AbbVie, reveals high potency against key pain targets NaV1.7 and NaV1.8, with a notable selectivity over the cardiac sodium channel NaV1.5.

Developed by AbbVie, this compound is a novel, orally available, and central nervous system-penetrant small molecule designed to treat pain by concurrently blocking the voltage-gated sodium channels NaV1.7 and NaV1.8. These two channels are considered critical targets in pain pathways, and their dual inhibition is a promising strategy for developing effective analgesics. This guide provides a comprehensive comparison of this compound's selectivity profile against other NaV subtypes, supported by available experimental data.

Selectivity Profile of this compound against NaV Subtypes

Data presented at the 264th American Chemical Society (ACS) National Meeting in 2022 demonstrated this compound's high affinity for human NaV1.7 and NaV1.8. The reported half-maximal inhibitory concentrations (IC50s) were 1.1 nM for hNaV1.7 and 3.8 nM for hNaV1.8. Importantly, the compound showed significantly lower activity against the cardiac sodium channel hNaV1.5, with an IC50 value greater than 33 nM, indicating a favorable cardiac safety profile. The selectivity for NaV1.7/1.8 over NaV1.5 is a critical attribute for novel pain therapeutics, as off-target effects on NaV1.5 can lead to cardiovascular adverse events.

It is important to note that a commercial vendor, MedChemExpress, reports significantly different IC50 values of 2.8 µM for hNaV1.7 and 3.8 µM for hNaV1.8. The reason for this discrepancy is unclear without access to the specific experimental conditions used by the vendor. The data from the ACS meeting is considered more definitive for this analysis.

A complete selectivity panel for this compound across all NaV subtypes (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.9) is not yet publicly available in peer-reviewed literature. The following table summarizes the known IC50 values for this compound.

NaV SubtypeThis compound IC50 (nM)
hNaV1.71.1
hNaV1.83.8
hNaV1.5>33

Comparison with Other NaV1.7/1.8 Inhibitors

To provide context for this compound's potency and selectivity, the table below includes data for other notable NaV1.7 and/or NaV1.8 inhibitors that have been in development. It is important to consider that these values were determined in different laboratories and potentially under varying experimental conditions.

CompoundTarget(s)NaV1.7 IC50 (nM)NaV1.8 IC50 (nM)NaV1.5 IC50 (nM)
This compound NaV1.7/NaV1.8 1.1 3.8 >33
PF-05089771NaV1.711->10,000
A-803467NaV1.8>10008>1000
VX-150NaV1.8-Selective-

Experimental Methodologies

The determination of the inhibitory activity of compounds like this compound on voltage-gated sodium channels is typically performed using electrophysiological techniques, most commonly the patch-clamp method. While the specific protocol for this compound's characterization has not been detailed publicly, a representative experimental workflow is described below.

Representative Electrophysiology Protocol for NaV Channel Inhibition Assay

1. Cell Line Maintenance:

  • Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells are stably transfected to express the specific human NaV subtype of interest (e.g., hNaV1.7, hNaV1.8, hNaV1.5).

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with antibiotics to maintain selection for the transfected channel.

2. Electrophysiological Recording:

  • Automated patch-clamp systems (e.g., QPatch, Patchliner, or IonWorks) or conventional manual patch-clamp rigs are utilized.

  • Cells are plated onto specialized plates or coverslips for recording.

  • The extracellular (bath) solution contains physiological ion concentrations, and the intracellular (pipette) solution is formulated to mimic the cell's internal environment.

  • A gigaseal (>1 GΩ) is formed between the patch pipette and the cell membrane to ensure high-quality recordings.

3. Voltage-Clamp Protocol:

  • The cell membrane potential is clamped at a holding potential where the NaV channels are predominantly in a closed, resting state (e.g., -100 mV to -120 mV).

  • A specific voltage protocol is applied to elicit channel opening. This typically involves a depolarizing step to a potential that maximally activates the channels (e.g., -10 mV to 0 mV).

  • To assess state-dependent inhibition, pre-pulses to various potentials can be used to enrich for channels in the inactivated state.

4. Compound Application and Data Analysis:

  • A baseline recording of the sodium current is established.

  • Increasing concentrations of the test compound (e.g., this compound) are perfused into the bath solution.

  • The peak inward sodium current is measured at each concentration after the compound has reached a steady-state effect.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

experimental_workflow cluster_cell_prep Cell Preparation cluster_epys Electrophysiology cluster_pharma Pharmacology cluster_analysis Data Analysis cell_culture Culture of NaV-expressing HEK-293 or CHO cells cell_plating Plating cells for recording cell_culture->cell_plating patching Gigaseal formation (Patch-clamp) cell_plating->patching voltage_protocol Application of voltage-clamp protocol patching->voltage_protocol baseline_recording Baseline Na+ current measurement voltage_protocol->baseline_recording compound_app Perfusion of this compound (increasing concentrations) baseline_recording->compound_app inhibition_measurement Measure peak current inhibition compound_app->inhibition_measurement dose_response Construct concentration- response curve inhibition_measurement->dose_response ic50_calc Calculate IC50 value dose_response->ic50_calc

Fig. 1: Experimental workflow for determining NaV channel inhibition.

Signaling Pathways and Mechanism of Action

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. In the context of pain, NaV1.7 and NaV1.8 are highly expressed in peripheral nociceptive neurons. NaV1.7 acts as a threshold channel, amplifying small depolarizing signals, while NaV1.8 is responsible for the majority of the current during the rising phase of the action potential. By blocking these channels, this compound is expected to reduce the excitability of nociceptive neurons and thereby decrease the transmission of pain signals to the central nervous system.

signaling_pathway pain_stimulus Noxious Stimulus nociceptor_activation Nociceptor Depolarization pain_stimulus->nociceptor_activation nav17_activation NaV1.7 Activation (Amplification) nociceptor_activation->nav17_activation action_potential_threshold Action Potential Threshold nav17_activation->action_potential_threshold nav18_activation NaV1.8 Activation (Upstroke) action_potential_threshold->nav18_activation action_potential Action Potential Propagation nav18_activation->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal abbv318 This compound abbv318->nav17_activation Block abbv318->nav18_activation Block

Fig. 2: Mechanism of action of this compound in blocking pain signaling.

Unraveling the Efficacy of Nav1.7 Inhibitors: A Comparative Analysis of Abbv-318 and Other Key Players in Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a pivotal target. AbbVie's Abbv-318, a potent Nav1.7/1.8 blocker, is a significant contender in this therapeutic landscape. This comprehensive guide provides a detailed comparison of the preclinical efficacy of this compound with other notable Nav1.7 inhibitors, offering valuable insights for researchers, scientists, and professionals in drug development.

The quest for effective and safe analgesics has been a long-standing challenge in medicine. The validation of Nav1.7 as a critical component in the human pain pathway has spurred the development of numerous selective inhibitors.[1] this compound, a CNS-penetrating oral inhibitor, has demonstrated promising activity in preclinical models of both inflammatory and neuropathic pain.[2][3][4] This report synthesizes available data to facilitate an objective comparison of its performance against other key Nav1.7 inhibitors.

In Vitro Profile of Nav1.7 Inhibitors

A crucial starting point for comparing these compounds is their in vitro potency and selectivity. This compound exhibits potent blockade of both human Nav1.7 (hNav1.7) and Nav1.8 (hNav1.8) channels, which are both implicated in pain signaling. The selectivity against other sodium channel isoforms, particularly those in the heart (Nav1.5) and central nervous system, is a critical determinant of the safety profile.

CompoundTarget(s)IC50 (nM)SelectivityReference(s)
This compound hNav1.71.1>30-fold vs hNav1.5[2]
hNav1.83.8[2]
hERG25[2]
PF-05089771 hNav1.7~11-15High selectivity over other Nav subtypes[5]
DS-1971a hNav1.7Potent and selectiveHigh in vitro potency[6]
JNJ-63955918 Nav1.7Not specifiedHighly selective

IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity. hERG is a potassium channel, and inhibition can lead to cardiac arrhythmias.

Preclinical Efficacy in Pain Models

The true test of an analgesic candidate lies in its ability to alleviate pain in relevant animal models. This compound has shown robust efficacy in rodent models of both osteoarthritis and neuropathic pain.[4] This section compares the available preclinical data for this compound with other Nav1.7 inhibitors. A direct comparison is challenging due to variations in experimental protocols across different studies.

Osteoarthritis Pain Model

The monosodium iodoacetate (MIA)-induced osteoarthritis model in rats is a widely used model that mimics the pain and joint degradation seen in human osteoarthritis.

This compound:

  • Demonstrated oral analgesic efficacy in a rat MIA-induced osteoarthritis model.[2] Specific quantitative data on the dose-response and maximal efficacy is not publicly available.

Other Nav1.7 Inhibitors:

Neuropathic Pain Model

The spinal nerve ligation (SNL) model, also known as the Chung model, is a common and well-validated model of neuropathic pain in rats.

This compound:

  • Showed oral analgesic efficacy in a rat neuropathic pain model.[2] As with the osteoarthritis model, detailed quantitative efficacy data has not been publicly disclosed.

PF-05089771:

  • Preclinical studies in various neuropathic pain models showed promise.[7] However, in a clinical trial for painful diabetic peripheral neuropathy, PF-05089771 did not demonstrate a statistically significant reduction in pain scores compared to placebo.[5][8]

DS-1971a:

  • Demonstrated robust in vivo efficacy in preclinical studies.[6]

Ralfinamide:

  • Showed efficacy in preclinical models of nerve injury and chemotherapy-induced neuropathic pain. Clinical trial results for neuropathic pain have been mixed.

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for the key preclinical experiments are provided below.

MIA-Induced Osteoarthritis Model in Rats

Objective: To induce a model of osteoarthritis pain that allows for the evaluation of analgesic compounds.

Procedure:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used.[9][10][11]

  • Induction: A single intra-articular injection of monosodium iodoacetate (MIA) (typically 1-3 mg in a small volume of saline) is made into the knee joint of one hind paw.[9][11][12] The contralateral paw can be injected with saline to serve as a control.

  • Pain Assessment: Pain-related behaviors are assessed at various time points after MIA injection. Common assessment methods include:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined. A lower threshold indicates increased pain sensitivity.

    • Thermal Hyperalgesia: Measured using the Hargreaves test. The latency to paw withdrawal from a radiant heat source is measured. A shorter latency indicates increased pain sensitivity.

    • Weight-Bearing Deficit: Assessed using an incapacitance tester, which measures the distribution of weight between the hind paws. Animals with a painful joint will put less weight on the affected limb.[12]

  • Drug Administration: Test compounds are typically administered orally or via other relevant routes at various time points after the establishment of pain behaviors.

Spinal Nerve Ligation (Chung Model) in Rats

Objective: To create a model of peripheral neuropathic pain resulting from nerve injury.

Procedure:

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.[13][14][15][16]

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves on one side are tightly ligated with silk suture.[13][14][15][16] Care is taken to avoid damaging the adjacent L4 spinal nerve.

  • Pain Assessment: The development of neuropathic pain is assessed starting several days after surgery. The primary behavioral endpoints are:

    • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

    • Thermal Hyperalgesia: Assessed using the Hargreaves test to measure the paw withdrawal latency to a thermal stimulus.

  • Drug Administration: Test compounds are administered after the neuropathic pain state has been established, and their effects on mechanical allodynia and thermal hyperalgesia are evaluated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Nav1_7_Signaling_Pathway cluster_0 Nociceptor Terminal cluster_1 Axon cluster_2 Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Generator Potential Generator Potential Receptor Activation->Generator Potential Nav1.7 Nav1.7 Generator Potential->Nav1.7 Amplification Action Potential Initiation Action Potential Initiation Nav1.7->Action Potential Initiation Action Potential Propagation Action Potential Propagation Action Potential Initiation->Action Potential Propagation Neurotransmitter Release Neurotransmitter Release Action Potential Propagation->Neurotransmitter Release Postsynaptic Neuron Activation Postsynaptic Neuron Activation Neurotransmitter Release->Postsynaptic Neuron Activation Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron Activation->Pain Signal to Brain

Caption: Nav1.7 signaling pathway in pain transmission.

Preclinical_Efficacy_Workflow cluster_0 Model Induction cluster_1 Baseline Assessment cluster_2 Treatment and Evaluation Animal Model Selection Animal Model Selection Induction of Pain Model Induction of Pain Model Animal Model Selection->Induction of Pain Model e.g., MIA or SNL Behavioral Testing Behavioral Testing Induction of Pain Model->Behavioral Testing Establishment of Pain Phenotype Establishment of Pain Phenotype Behavioral Testing->Establishment of Pain Phenotype von Frey, Hargreaves Drug Administration Drug Administration Establishment of Pain Phenotype->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: General workflow for preclinical efficacy testing.

Conclusion

This compound stands as a promising dual Nav1.7/1.8 inhibitor with demonstrated preclinical efficacy in both inflammatory and neuropathic pain models. While a direct quantitative comparison with other Nav1.7 inhibitors is limited by the availability of publicly accessible, standardized data, the information gathered underscores the continued interest and investigation into this important class of analgesics. The ultimate clinical success of this compound and other Nav1.7 inhibitors will depend on translating their preclinical efficacy into meaningful pain relief for patients, a challenge that has proven difficult for previous candidates in this class. Further disclosure of detailed preclinical and clinical data will be crucial for a more definitive comparative assessment.

References

A Preclinical Showdown: Unpacking the Analgesic Potential of Abbv-318 and VX-548 in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, non-opioid analgesics is a paramount objective. This guide provides a comparative analysis of two investigational compounds, AbbVie's Abbv-318 and Vertex Pharmaceuticals' VX-548, based on available preclinical data. Both molecules target voltage-gated sodium channels (NaV), critical players in the transmission of pain signals, but with distinct selectivity profiles that may influence their therapeutic utility.

This document synthesizes publicly available preclinical information to offer a head-to-head comparison of their mechanisms of action, in vitro potency, pharmacokinetic profiles, and reported efficacy in animal models of pain. While direct comparative studies are not yet available, this guide aims to provide a valuable resource for understanding the preclinical landscape of these two promising analgesic candidates.

At a Glance: Key Compound Characteristics

FeatureThis compound (AbbVie)VX-548 (Vertex Pharmaceuticals)
Primary Target(s) NaV1.7 and NaV1.8Selective NaV1.8
Mechanism of Action Dual inhibitor of voltage-gated sodium channels NaV1.7 and NaV1.8.Selective inhibitor of the voltage-gated sodium channel NaV1.8.[1]
Reported Preclinical Models Inflammatory and neuropathic pain models in rodents.[2]Mechanical, thermal, and inflammatory pain models in animals.[1]
Development Status Preclinical.Advanced to clinical trials.

In Vitro Potency and Selectivity

The initial characterization of a drug candidate's potency and selectivity is crucial for predicting its potential efficacy and safety. The following table summarizes the available in vitro data for this compound and VX-548.

ParameterThis compoundVX-548
hNaV1.7 IC50 1.1 nM[3]Not reported, but described as highly selective for NaV1.8.
hNaV1.8 IC50 3.8 nM[3]Data from preclinical studies cited in clinical trial reports.[4][5]
hERG IC50 25 nM[3]Not publicly available in preclinical summaries.
NaV1.5 IC50 >33 nM[3]Not publicly available in preclinical summaries.

Pharmacokinetic Profiles in Preclinical Species

ParameterThis compound (Rat)This compound (Dog)
Oral Half-life (t1/2) 5.4 h[3]14.5 h[3]
Oral Clearance 0.5 L/h/kg[3]0.3 L/h/kg[3]
Oral Bioavailability 83%[3]85%[3]

Preclinical Efficacy in Pain Models

Both this compound and VX-548 have demonstrated efficacy in preclinical models of pain. However, specific quantitative data from these studies is limited in publicly accessible resources. The available information indicates that both compounds show promise in attenuating pain-related behaviors.

AbbVie has reported that this compound displayed "robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain".[2] Similarly, Vertex has stated that VX-548 demonstrated "robust pain reduction across a range of pain modalities, including mechanical, thermal, and inflammatory" in animal models.[1]

A more detailed, quantitative comparison of their in vivo efficacy awaits the publication of comprehensive preclinical data packages or head-to-head studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

Signaling_Pathway Mechanism of Action of NaV Channel Blockers in Nociceptive Neurons cluster_neuron Peripheral Nociceptive Neuron cluster_drug Pharmacological Intervention Painful_Stimulus Painful Stimulus (e.g., Inflammation, Nerve Injury) NaV_Channel NaV1.7 / NaV1.8 Channels Painful_Stimulus->NaV_Channel Activates Action_Potential Action Potential Generation & Propagation NaV_Channel->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->NaV_Channel Inhibits NaV1.7 & NaV1.8 VX-548 VX-548 VX-548->NaV_Channel Selectively Inhibits NaV1.8

Figure 1: Mechanism of action of this compound and VX-548 on voltage-gated sodium channels in peripheral nociceptive neurons.

Experimental_Workflow General Preclinical Workflow for Evaluating Analgesic Efficacy Model_Induction Induction of Pain Model (e.g., Inflammatory or Neuropathic) Baseline_Testing Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) Model_Induction->Baseline_Testing Drug_Administration Compound Administration (this compound or VX-548) Baseline_Testing->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis (e.g., % Reversal of Hyperalgesia) Post_Treatment_Testing->Data_Analysis

Figure 2: A generalized workflow for the preclinical assessment of analgesic compounds in rodent models of pain.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound and VX-548 are not publicly available, this section outlines general methodologies for the types of pain models in which these compounds were reportedly tested.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Induced Hyperalgesia
  • Objective: To assess the efficacy of a test compound in a model of persistent inflammatory pain.

  • Animal Model: Typically adult male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw induces a localized, persistent inflammation, and subsequent thermal and mechanical hyperalgesia.

  • Nociceptive Testing:

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves method), where a radiant heat source is applied to the plantar surface of the paw. The latency to paw withdrawal is measured.

    • Mechanical Allodynia: Measured using calibrated von Frey filaments applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

  • Procedure:

    • Baseline thermal and mechanical sensitivity is established before CFA injection.

    • CFA is injected, and animals are allowed to develop a stable hyperalgesic state (typically 24-72 hours post-injection).

    • The test compound (e.g., this compound or VX-548) or vehicle is administered (e.g., orally or intraperitoneally).

    • Nociceptive testing is repeated at various time points post-dosing to determine the magnitude and duration of the analgesic effect.

    • Data is typically expressed as the paw withdrawal latency (in seconds) or paw withdrawal threshold (in grams) and can be used to calculate the percentage reversal of hyperalgesia.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
  • Objective: To evaluate the efficacy of a test compound in a model of peripheral nerve injury-induced neuropathic pain.

  • Animal Model: Typically adult male Sprague-Dawley rats.

  • Induction of Neuropathy: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion. This procedure results in the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

  • Nociceptive Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Measured using the Hargreaves method to determine paw withdrawal latency to a thermal stimulus.

  • Procedure:

    • Baseline mechanical and thermal sensitivity is determined before surgery.

    • The SNL surgery is performed.

    • Animals are allowed a post-operative recovery period (typically 7-14 days) for the neuropathic pain state to fully develop and stabilize.

    • The test compound or vehicle is administered.

    • Nociceptive testing is conducted at various time points after drug administration to assess the analgesic effect.

    • Results are often presented as the paw withdrawal threshold or latency, and the percentage of maximal possible effect (%MPE) can be calculated.

Conclusion

Both this compound and VX-548 represent promising, mechanistically distinct approaches to the development of novel non-opioid analgesics. This compound, with its dual NaV1.7/1.8 inhibitory activity, and VX-548, with its selective NaV1.8 blockade, have both shown encouraging signals in preclinical models of pain. The progression of VX-548 into clinical trials underscores the therapeutic potential of targeting NaV1.8.

A definitive comparison of the preclinical profiles of these two compounds is hampered by the limited availability of quantitative in vivo efficacy data in the public domain. The publication of more comprehensive preclinical data for both molecules, and ideally head-to-head comparative studies, will be crucial for the research community to fully appreciate their relative strengths and potential clinical applications. This guide serves as a summary of the currently available information to aid researchers in the ongoing effort to develop safer and more effective pain therapies.

References

Head-to-Head Comparison: Abbv-318 and A-967079 in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel analgesic development, two compounds, Abbv-318 and A-967079, represent distinct yet promising strategies for the management of pain. This compound, developed by AbbVie, is a potent dual blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8. In contrast, A-967079 is a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. This guide provides a comprehensive head-to-head comparison of their performance, supported by available preclinical experimental data, to assist researchers, scientists, and drug development professionals in evaluating their potential.

Mechanism of Action and In Vitro Potency

This compound targets key sodium channels expressed in nociceptive neurons that are critical for the initiation and propagation of pain signals.[1][2] A-967079 acts on a distinct ion channel, TRPA1, which is a sensor for a wide range of noxious chemical stimuli that contribute to pain and neurogenic inflammation.[3][4]

Table 1: In Vitro Pharmacology of this compound and A-967079

CompoundTarget(s)IC50 (Human)IC50 (Rat)Selectivity Highlights
This compound hNav1.71.1 nM[2]Not specified>22-fold selective over hERG (IC50 = 25 nM) and >30-fold selective over hNav1.5 (IC50 > 33 nM)[2]
hNav1.83.8 nM[2]Not specified
A-967079 hTRPA167 nM[3][4]289 nM[3][4]>1000-fold selective for TRPA1 over other TRP channels and >150-fold selective over 75 other ion channels, enzymes, and GPCRs.[5]

Pharmacokinetic Properties

Both compounds have been evaluated for their pharmacokinetic profiles in preclinical species, demonstrating properties suitable for in vivo studies.

Table 2: Pharmacokinetic Parameters of this compound and A-967079

CompoundSpeciesOral Bioavailability (%)Half-life (t1/2)Clearance (CL)CNS Penetration
This compound Rat83%[2]5.4 h[2]0.5 L/h/kg[2]Yes[2]
Dog85%[2]14.5 h[2]0.3 L/h/kg[2]Not specified
A-967079 RatRobust[5]Not specifiedNot specifiedYes[3][4]

Preclinical Efficacy in Pain Models

Both this compound and A-967079 have demonstrated efficacy in rodent models of inflammatory and neuropathic pain, underscoring their potential as analgesics.

Table 3: In Vivo Efficacy in Preclinical Pain Models

CompoundPain ModelSpeciesRoute of AdministrationKey Findings
This compound Inflammatory and Neuropathic Pain ModelsRodentOralDisplayed robust in vivo efficacy.[5]
A-967079 CFA-Induced Inflammatory PainRatIntravenous (30 µmol/kg)Significantly reduced responses of WDR neurons to noxious pinch and mechanical stimulation.[3]
Osteoarthritic PainRatNot specifiedExhibited analgesic effects.
Bone Cancer PainRatIntravenous (10 mg/kg)Relieved mechanical allodynia and thermal hyperalgesia.[6]
Formalin-Induced Pain (Phase 1)MouseNot specifiedReduced neurogenic pain by 54%.[7]
AITC-Induced PainMouseNot specifiedReduced nocifensive response by 48%.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

Nav1_7_Nav1_8_Signaling_Pathway cluster_stimulus Noxious Stimuli cluster_neuron Nociceptive Neuron Inflammatory_Mediators Inflammatory Mediators Nav1_7 Nav1.7 (Threshold setting) Inflammatory_Mediators->Nav1_7 Sensitization Nerve_Injury Nerve Injury Nerve_Injury->Nav1_7 Upregulation Nav1_8 Nav1.8 (Action Potential Upstroke) Nerve_Injury->Nav1_8 Upregulation Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Nav1_8->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Abbv_318 This compound Abbv_318->Nav1_7 Blocks Abbv_318->Nav1_8 Blocks

Caption: this compound blocks Nav1.7 and Nav1.8, inhibiting pain signal transmission.

TRPA1_Signaling_Pathway cluster_stimulus Noxious Stimuli cluster_neuron Nociceptive Neuron Irritants Chemical Irritants (e.g., AITC, Formalin) TRPA1 TRPA1 Channel Irritants->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) Inflammatory_Mediators->TRPA1 Sensitizes/Activates Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (CGRP, SP) Ca_Influx->Neurotransmitter_Release Pain_Neuroinflammation Pain & Neurogenic Inflammation Neurotransmitter_Release->Pain_Neuroinflammation A_967079 A-967079 A_967079->TRPA1 Antagonizes

Caption: A-967079 antagonizes the TRPA1 channel, reducing pain and inflammation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing Patch_Clamp Whole-Cell Patch Clamp (for Nav1.7/1.8) IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Calcium_Flux Calcium Flux Assay (for TRPA1) Calcium_Flux->IC50_Determination Pain_Model Induction of Pain Model (CFA or SNL) Compound_Admin Compound Administration (this compound or A-967079) Pain_Model->Compound_Admin Behavioral_Testing Behavioral Assessment (von Frey, Hargreaves) Compound_Admin->Behavioral_Testing Efficacy_Analysis Efficacy Analysis Behavioral_Testing->Efficacy_Analysis

Caption: Workflow for in vitro and in vivo evaluation of analgesic compounds.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7/Nav1.8 (this compound)

This protocol is designed to measure the effect of this compound on Nav1.7 and Nav1.8 currents in a heterologous expression system (e.g., HEK293 cells stably expressing the channel of interest).

  • Cell Culture: HEK293 cells stably expressing human Nav1.7 or Nav1.8 are cultured in appropriate media and maintained at 37°C in a 5% CO2 incubator.

  • Cell Preparation: On the day of recording, cells are dissociated and plated onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

    • To measure tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state. Test pulses to a depolarizing potential (e.g., 0 mV) are applied to elicit sodium currents.

    • To assess state-dependent block, the holding potential is set to a more depolarized level (e.g., -70 mV) to promote channel inactivation.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine the concentration-dependent inhibition by this compound. IC50 values are calculated by fitting the concentration-response data to the Hill equation.[8][9]

Calcium Flux Assay for TRPA1 (A-967079)

This assay measures the ability of A-967079 to inhibit TRPA1-mediated calcium influx in response to an agonist.

  • Cell Culture: HEK293 cells stably expressing human TRPA1 are plated in 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C.[10][11]

    • After loading, cells are washed to remove extracellular dye.

  • Compound and Agonist Addition:

    • Cells are pre-incubated with varying concentrations of A-967079 or vehicle.

    • A TRPA1 agonist (e.g., allyl isothiocyanate - AITC) is added to stimulate calcium influx.

  • Signal Detection:

    • Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader (e.g., FlexStation).

  • Data Analysis: The inhibition of the agonist-induced calcium response by A-967079 is quantified, and IC50 values are determined.[10][11]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds in a state of persistent inflammatory pain.[12][13]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A single intraplantar injection of CFA (e.g., 100 µL) is administered into the hind paw of the rat. This induces a localized inflammation, edema, and hyperalgesia that develops over several hours and can last for days to weeks.[12][13]

  • Compound Administration: this compound (orally) or A-967079 (intravenously or other appropriate route) is administered at various time points after CFA injection.

  • Behavioral Assessment:

    • Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments.

    • Thermal Hyperalgesia: Paw withdrawal latencies to a noxious heat source are measured using a Hargreaves apparatus.

  • Data Analysis: The reversal of CFA-induced hyperalgesia by the test compound is calculated and compared to the vehicle-treated group.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model mimics chronic neuropathic pain resulting from nerve injury.[4][14][15]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Under anesthesia, the L5 and L6 spinal nerves are exposed.

    • The nerves are tightly ligated with silk suture.[4][14][15]

  • Post-Operative Care: Animals are allowed to recover from surgery, and the development of neuropathic pain behaviors is monitored.

  • Compound Administration: this compound (orally) or A-967079 is administered to animals exhibiting stable neuropathic pain behaviors.

  • Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia are assessed as described in the CFA model.

  • Data Analysis: The ability of the compound to alleviate neuropathic pain symptoms is quantified.

References

Validating the Analgesic Effects of Abbv-318: A Comparative Guide to Preclinical Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical analgesic validation of Abbv-318, a novel Nav1.7/Nav1.8 blocker, with established analgesic agents. While specific quantitative data from head-to-head preclinical studies involving this compound are not publicly available in full detail, this guide synthesizes the reported findings and outlines the standard behavioral tests used to establish its analgesic efficacy in inflammatory and neuropathic pain models.

Performance Comparison of Analgesics

AbbVie has reported that this compound, a potent and selective dual blocker of voltage-gated sodium channels Nav1.7 and Nav1.8, has demonstrated robust in vivo efficacy in rodent models of both inflammatory and neuropathic pain.[1] The mechanism of action, targeting sodium channels critical for pain signal transmission, suggests a potential for broad-spectrum analgesic activity.

Due to the limited availability of direct comparative quantitative data for this compound against other analgesics in specific behavioral tests, the following table provides an illustrative comparison based on the known efficacy of standard-of-care analgesics in these assays. This allows for an informed perspective on the expected performance of a novel agent like this compound.

Behavioral TestPain ModelThis compound (Expected Outcome)Pregabalin (Known Outcome)Celecoxib (Known Outcome)
Von Frey Test Neuropathic Pain (e.g., Chronic Constriction Injury)Increased paw withdrawal threshold (g)Increased paw withdrawal threshold (g)Limited to no effect
Hot Plate Test Acute Nociceptive PainIncreased latency to paw licking/jumping (s)Variable effectsIncreased latency to paw licking/jumping (s)
Formalin Test Inflammatory PainReduction in both early and late phase paw licking time (s)Reduction primarily in the late phaseReduction primarily in the late phase

Mechanism of Action: Targeting the Pain Pathway

This compound's analgesic effects stem from its inhibition of Nav1.7 and Nav1.8, two voltage-gated sodium channels predominantly expressed in peripheral sensory neurons. These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking these channels, this compound is designed to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals to the central nervous system.

Simplified Signaling Pathway of this compound cluster_0 Peripheral Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Nerve Injury) Nav1_7_Nav1_8 Nav1.7 / Nav1.8 Channels Noxious_Stimuli->Nav1_7_Nav1_8 Activates Action_Potential Action Potential Generation & Propagation Nav1_7_Nav1_8->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Abbv_318 This compound Abbv_318->Nav1_7_Nav1_8 Blocks

Caption: Simplified diagram of this compound's mechanism of action.

Experimental Protocols for Key Behavioral Tests

The validation of a novel analgesic like this compound relies on a battery of well-established behavioral tests in animal models. These assays are designed to assess different modalities of pain, including thermal, mechanical, and inflammatory pain.

Von Frey Test for Mechanical Allodynia

This test is a hallmark for assessing mechanical allodynia, a key feature of neuropathic pain where a normally non-painful stimulus is perceived as painful.

Methodology:

  • Acclimation: Rodents are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw upon application of the filament.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method, providing a quantitative measure of mechanical sensitivity.

Hot Plate Test for Thermal Nociception

This assay evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesic effects.

Methodology:

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).

  • Procedure: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

Formalin Test for Inflammatory Pain

The formalin test is a model of continuous inflammatory pain that allows for the differentiation between acute nociceptive and tonic inflammatory pain responses.

Methodology:

  • Induction: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Observation: The animal is placed in an observation chamber, and the cumulative time spent licking the injected paw is recorded.

  • Phases of Pain: The observation period is divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-30 minutes), reflecting inflammatory pain.

Experimental Workflow for Analgesic Validation

The preclinical validation of a compound like this compound follows a structured workflow to establish its analgesic profile.

Experimental Workflow for Analgesic Validation Start Start: Compound Synthesis (this compound) In_Vitro In Vitro Screening: Nav1.7/1.8 Channel Blockade Assay Start->In_Vitro Pain_Model Induction of Pain Model in Rodents (e.g., Inflammatory, Neuropathic) In_Vitro->Pain_Model Drug_Admin Drug Administration: This compound vs. Vehicle vs. Comparator Pain_Model->Drug_Admin Behavioral_Tests Behavioral Testing Battery (Von Frey, Hot Plate, Formalin) Drug_Admin->Behavioral_Tests Data_Analysis Data Analysis and Comparison Behavioral_Tests->Data_Analysis End End: Efficacy and Potency Determination Data_Analysis->End

Caption: A typical workflow for preclinical validation of a novel analgesic.

References

Comparative analysis of Abbv-318 pharmacokinetics in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of Abbv-318, a potent Nav1.7/1.8 blocker under investigation for the treatment of pain, in different preclinical species. The data presented is compiled from publicly available information to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Pharmacokinetic Data

The oral pharmacokinetic parameters of this compound have been characterized in rats and dogs, revealing species-specific differences in its disposition. A summary of these key parameters is presented in the table below.

Pharmacokinetic ParameterRatDog
Half-life (t½) 5.4 hours14.5 hours
Clearance (CL/F) 0.5 L/h/kg0.3 L/h/kg
Oral Bioavailability (F) 83%85%
Data sourced from a presentation by Patel, M. at the 264th American Chemical Society (ACS) National Meeting.[1]

Experimental Protocols

While the specific, detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available in their entirety, a generalized methodology based on standard preclinical pharmacokinetic studies is described below. This protocol is based on common practices in the field and is intended to provide a representative overview of how such studies are typically conducted.

Generalized Protocol for Oral Pharmacokinetic Study in Rats and Dogs

1. Animal Models:

  • Species: Male Sprague-Dawley rats and Beagle dogs are commonly used for such studies.

  • Health Status: Animals are confirmed to be healthy and are acclimatized to the laboratory environment before the study.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with access to standard chow and water ad libitum, except for fasting periods.

2. Dosing:

  • Route of Administration: this compound is administered orally (per os, p.o.), typically via gavage for rats and in a capsule for dogs.

  • Dose Formulation: The compound is usually formulated in a suitable vehicle to ensure stability and bioavailability. Common vehicles include solutions or suspensions in agents like polyethylene (B3416737) glycol (PEG), carboxymethylcellulose (CMC), or other pharmaceutically acceptable excipients.

  • Fasting: Animals are typically fasted overnight prior to dosing to minimize food-drug interactions.

3. Sample Collection:

  • Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis.

  • Sampling Sites: In rats, blood samples are often collected via the tail vein or a cannulated vessel. In dogs, samples are typically drawn from the cephalic or jugular vein.

  • Time Points: A series of blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug. Typical time points might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

4. Sample Processing and Analysis:

  • Plasma Separation: Whole blood is centrifuged to separate plasma, which is then stored frozen until analysis.

  • Analytical Method: The concentration of this compound in plasma samples is determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

5. Pharmacokinetic Analysis:

  • Software: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with specialized pharmacokinetic software (e.g., Phoenix WinNonlin).

  • Parameters Calculated: Key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL/F), and volume of distribution (Vz/F) are calculated. Oral bioavailability (F) is determined by comparing the AUC from oral administration to that from intravenous (IV) administration.

Visualizations

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_analysis Data Analysis Phase Animal_Selection Animal Selection (Rat/Dog) Acclimatization Acclimatization Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (NCA) LC_MS_MS->PK_Analysis PK_Parameters Calculation of PK Parameters PK_Analysis->PK_Parameters

A generalized experimental workflow for preclinical oral pharmacokinetic studies.

mechanism_of_action cluster_neuron Nociceptive Neuron Abbv318 This compound Nav1_7 Nav1.7 Sodium Channel Abbv318->Nav1_7 Blocks Nav1_8 Nav1.8 Sodium Channel Abbv318->Nav1_8 Blocks Na_Influx Sodium Ion Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Mechanism of action of this compound as a dual blocker of Nav1.7 and Nav1.8 sodium channels.

References

A Comparative Guide to the In Vitro Potency of Abbv-318 and Other Small Molecule Nav Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Abbv-318, a novel small molecule inhibitor of voltage-gated sodium (Nav) channels, against other notable Nav inhibitors. The information presented is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers in the fields of pain, neuroscience, and pharmacology.

Introduction to Nav Channels and Pain Signaling

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. Specific Nav channel subtypes, particularly Nav1.7, Nav1.8, and Nav1.9, are preferentially expressed in peripheral sensory neurons and play a pivotal role in pain signaling.[1] Dysregulation of these channels is implicated in various chronic pain conditions, making them attractive targets for the development of novel analgesics.[2][3] Small molecule inhibitors that can selectively target these channels offer the potential for effective pain relief with fewer side effects compared to non-selective agents.

In Vitro Potency Comparison of Small Molecule Nav Inhibitors

The following table summarizes the in vitro potency (IC50 values) of this compound and other selected small molecule inhibitors against a panel of human Nav channel subtypes. The data has been compiled from various scientific publications and presented in a standardized format for ease of comparison. It is important to note that experimental conditions can vary between studies, potentially influencing the reported IC50 values.

CompoundNav1.1 (h)Nav1.2 (h)Nav1.3 (h)Nav1.4 (h)Nav1.5 (h)Nav1.6 (h)Nav1.7 (h)Nav1.8 (h)Nav1.9 (h)
This compound ---->33 nM[4]-1.1 nM[4]3.8 nM[4]-
A-803467 -------8 nM[5]-
ICA-121431 <20 nM[6]240 nM[6]<20 nM[6]>10 µM[6]>10 µM[6]>10 µM[6]>10 µM[6]>10 µM[6]-
PF-05089771 -110 nM[7]>10 µM[7]>10 µM[7]>10 µM[7]1.3 µM[7]11 nM[8]>10 µM[7]-
VX-548 --------14.1 µM[9]
TC-N 1752 --------0.2 µM[9]

Experimental Protocols

The in vitro potency of Nav channel inhibitors is primarily determined using electrophysiological techniques, most commonly the whole-cell patch-clamp method on recombinant cell lines stably expressing the human Nav channel subtype of interest.[10][11] In recent years, automated patch-clamp (APC) systems have been increasingly utilized to enhance throughput for compound screening.[12][13]

Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)

This protocol provides a general overview of the whole-cell patch-clamp technique used to determine the IC50 values of Nav inhibitors. Specific parameters may vary between laboratories and for different Nav subtypes.

1. Cell Culture:

  • A mammalian cell line (e.g., HEK293 or CHO) is stably transfected to express the specific human Nav channel α-subunit (e.g., SCN9A for Nav1.7).

  • Cells are cultured under standard conditions until they reach an appropriate confluency for electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.

  • Compound Preparation: The test inhibitor is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in the external solution to the final desired concentrations. The final DMSO concentration is typically kept below 0.1% to minimize solvent effects.

3. Electrophysiological Recording:

  • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.

  • A single cell is "patched" with the micropipette, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

  • The cell is held at a negative holding potential (e.g., -120 mV) to ensure the channels are in a resting state.

  • Voltage pulses are applied to elicit Nav channel currents. A common voltage protocol involves a depolarizing step to a potential that elicits a peak inward sodium current (e.g., -10 mV).

  • The baseline current is recorded before the application of the test compound.

4. Data Acquisition and Analysis:

  • The cell is perfused with increasing concentrations of the Nav inhibitor.

  • The peak sodium current is measured at each concentration after the drug effect has reached a steady state.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

  • The concentration-response data are fitted to a Hill equation to determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the maximal current.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Nav channels in pain signaling and a typical workflow for screening Nav inhibitors.

Pain_Signaling_Pathway Mechanical Mechanical TRP_Channels TRP/ASIC Channels Thermal Thermal Chemical Chemical Nav17 Nav1.7 TRP_Channels->Nav17 Depolarization Nav18 Nav1.8 Nav17->Nav18 Amplification AP_Generation Action Potential Generation Nav18->AP_Generation Nav19 Nav1.9 Nav19->Nav17 Modulation AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation Spinal_Cord Spinal Cord AP_Propagation->Spinal_Cord Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception

Caption: Simplified signaling pathway of nociception involving key Nav channels.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Automated Patch Clamp) Start->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Lead_Op->HTS Iterative Screening In_Vivo In Vivo Efficacy & Safety (Pain Models) Lead_Op->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: General experimental workflow for the discovery of novel Nav channel inhibitors.

References

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of Abbv-318

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug discovery and development, the proper handling and disposal of investigational compounds like Abbv-318 is a critical component of ensuring a safe and compliant research environment. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, established best practices for the disposal of investigational new drugs and hazardous chemical waste must be followed. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in general laboratory safety principles and regulatory guidelines.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound and any associated waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Standard Laboratory Attire: A fully buttoned lab coat or gown.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

All handling of solid this compound or its solutions should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of an investigational compound like this compound is to treat it as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

  • Use Designated Waste Containers: Collect each waste stream in a separate, dedicated hazardous waste container that is compatible with the chemical nature of the waste.[1][2]

    • Solid Waste: Collect in a clearly labeled, sealable container (e.g., a screw-top wide-mouth jar or a designated hazardous waste bag inside a rigid container).

    • Liquid Waste: Collect in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle). Ensure the container is compatible with any solvents used.[1][3]

    • Sharps Waste: Any contaminated needles or blades must be disposed of in a designated sharps container.

2. Labeling of Hazardous Waste:

  • Proper Identification: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[2]

  • Complete Chemical Information: The label must include the full chemical name, "this compound," and the names and approximate concentrations of all other components in the container (e.g., solvents like DMSO, ethanol). Avoid using abbreviations.[1][2]

  • Contact Information: Include the name of the principal investigator and the laboratory location (building and room number).[2]

3. Storage of Hazardous Waste:

  • Point of Generation: Store waste containers at or near the location where the waste is generated.[4]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.[1][5]

  • Secure and Closed: Keep waste containers securely closed except when adding waste.[1]

  • Segregation: Do not store incompatible waste types together. For example, keep acidic waste separate from basic waste and organic solvents away from oxidizers.[3]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has reached the designated accumulation time limit (often six months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste collection. This is often done through an online portal.[6]

  • Incineration: Investigational drugs and their associated contaminated materials are typically disposed of via incineration by a licensed hazardous waste management company.[7][8]

Decontamination of Surfaces and Glassware

While specific decontamination protocols for this compound are not available, a general procedure for cleaning surfaces and non-disposable glassware that may have been exposed to potent small molecules can be followed. The goal is the physical removal of the compound.

  • Initial Cleaning: Wipe the surface with a detergent solution to physically remove the compound.[1]

  • Solvent Rinse: Follow with a solvent in which this compound is known to be soluble (e.g., ethanol (B145695) or isopropanol) to remove any remaining traces.

  • Final Rinse: For glassware, a final rinse with water may be appropriate after decontamination.

  • Waste from Cleaning: All wipes, cleaning solutions, and rinsates used for decontamination must be collected and disposed of as hazardous waste.

It is important to note that chemical inactivation (degradation) is compound-specific. While studies have shown agents like sodium hypochlorite (B82951) to be effective against certain cytotoxic drugs, their efficacy for this compound is unknown and their use is not recommended without specific validation.[7]

Waste Stream Management Overview
Waste StreamContainer TypeKey Disposal Considerations
Solid this compound Labeled, sealed, chemical-resistant container.Treat as hazardous chemical waste. Do not mix with other solid wastes unless compatible.
Liquid Solutions Labeled, sealed, chemical-resistant bottle with secondary containment.Segregate based on solvent (e.g., halogenated vs. non-halogenated). Do not mix incompatible chemicals.
Contaminated Labware Labeled hazardous waste bag within a rigid container.Includes gloves, pipette tips, vials, and bench paper.
Contaminated Sharps Designated, puncture-proof sharps container.Must be disposed of as hazardous waste, not biohazardous waste unless also contaminated with biological material.
Decontamination Waste Labeled, sealed, chemical-resistant container.All wipes and solutions used for cleaning must be collected as hazardous waste.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research laboratory setting.

Abbv318_Disposal_Workflow start_node Start: this compound Waste Generated decision_node decision_node start_node->decision_node Identify Waste Type process_node_solid Place in labeled solid hazardous waste container decision_node->process_node_solid Solid process_node_liquid Place in labeled liquid hazardous waste container (with secondary containment) decision_node->process_node_liquid Liquid process_node_consumable Place in labeled solid hazardous waste container decision_node->process_node_consumable Contaminated Consumable process_node process_node waste_node waste_node end_node Waste Removed for Incineration waste_node_solid Solid Waste Container process_node_solid->waste_node_solid Collect waste_node_liquid Liquid Waste Container process_node_liquid->waste_node_liquid Collect process_node_consumable->waste_node_solid Collect process_node_storage Store in designated Satellite Accumulation Area (SAA). Keep containers closed. waste_node_solid->process_node_storage Store Securely waste_node_liquid->process_node_storage Store Securely process_node_pickup Request Pickup from Environmental Health & Safety (EHS) process_node_storage->process_node_pickup Container Full or Time Limit Reached process_node_pickup->end_node

Caption: this compound Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.